molecular formula C8H7FN2 B124899 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 145934-92-5

5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B124899
CAS No.: 145934-92-5
M. Wt: 150.15 g/mol
InChI Key: RSYDPOVVRMCJHZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYDPOVVRMCJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601295
Record name 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145934-92-5
Record name 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 145934-92-5

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the chemical compound 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine. Despite a comprehensive search of available scientific literature and chemical databases, it is important to note that detailed experimental protocols, in-depth biological activity studies, and specific signaling pathway information for this particular molecule are limited. Much of the publicly accessible research focuses on the closely related scaffold, 5-fluoro-1H-pyrrolo[2,3-b]pyridine.

This guide provides the available data for this compound and, for comparative and contextual purposes, also discusses the broader significance of the pyrrolo[2,3-b]pyridine core, drawing on data from more extensively studied analogues.

Core Compound Properties

A summary of the fundamental properties of this compound is presented below.

PropertyValueSource
CAS Number 145934-92-5[1][2]
Molecular Formula C₈H₇FN₂[1][2][3]
Molecular Weight 150.16 g/mol [3]
Purity Typically ≥97%[3]

Synthesis and Chemical Structure

Detailed, step-by-step synthesis protocols for this compound are not extensively documented in readily available literature. However, the synthesis of the core 1H-pyrrolo[2,3-b]pyridine scaffold is well-established and often serves as a crucial intermediate in the synthesis of various kinase inhibitors.

The general structure of the pyrrolo[2,3-b]pyridine core is a subject of significant interest in medicinal chemistry due to its role as a versatile scaffold in drug discovery.

logical_relationship A Pyrrolo[2,3-b]pyridine Scaffold B Medicinal Chemistry A->B Core structure in D Kinase Inhibitors A->D Serves as scaffold for C Drug Discovery B->C A key field in C->D A major application is

Caption: Logical relationship of the Pyrrolo[2,3-b]pyridine scaffold in drug discovery.

Applications in Drug Development

The 1H-pyrrolo[2,3-b]pyridine core is a key structural motif in a variety of kinase inhibitors. The fluorine substitution at the 5-position is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Derivatives of the broader 1H-pyrrolo[2,3-b]pyridine family have been investigated as inhibitors for several kinases, playing a role in various signaling pathways. While specific pathways involving this compound are not detailed in the literature, related compounds are known to target kinases such as:

  • FMS-like tyrosine kinase 3 (FLT3): Inhibitors of FLT3 are investigated for the treatment of Acute Myeloid Leukemia (AML).[4]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Inhibitors targeting CSF1R are being explored for their potential in treating various cancers.

  • Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is implicated in several cancers, making it an attractive target for therapeutic intervention.[5]

The general workflow for the development of such kinase inhibitors often follows a structured path from initial design to clinical trials.

experimental_workflow cluster_0 Preclinical Development cluster_1 Clinical Development A Compound Synthesis (e.g., Pyrrolo[2,3-b]pyridine derivatives) B In vitro Kinase Assays A->B C Cell-based Assays B->C D ADME/Tox Studies C->D E Phase I Trials (Safety) D->E F Phase II Trials (Efficacy) E->F G Phase III Trials (Comparison) F->G H FDA Approval G->H

Caption: Generalized workflow for kinase inhibitor drug development.

Biological Activity of Related Compounds

While specific biological data for this compound is scarce, studies on the closely related compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine , have shown its utility as a key intermediate in the development of potent inhibitors for various biological targets. For instance, derivatives of 5-fluoro-1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as inhibitors of the influenza virus PB2 protein.[6]

The abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical factor in the progression of various tumors. Consequently, targeting FGFRs is a promising strategy in cancer therapy.[5] Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFR1, 2, and 3.[5]

signaling_pathway FGFR FGFR Downstream Downstream Signaling (e.g., RAS-MEK-ERK, PI3K-AKT) FGFR->Downstream Activation Pyrrolo_pyridine 1H-pyrrolo[2,3-b]pyridine Derivatives Pyrrolo_pyridine->FGFR Inhibition Proliferation Tumor Cell Proliferation and Survival Downstream->Proliferation Promotion

Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

Conclusion

This compound, identified by CAS number 145934-92-5, belongs to a class of compounds with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. However, there is a notable lack of detailed, publicly available research specifically on this compound. Researchers and drug development professionals are encouraged to consider the broader literature on 5-fluoro-1H-pyrrolo[2,3-b]pyridine and other substituted 1H-pyrrolo[2,3-b]pyridines to infer potential applications and guide future research. Further investigation is required to fully elucidate the specific chemical and biological properties of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data

The fundamental physicochemical properties of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine are summarized in the table below. It is important to note that while some basic molecular information is established, many experimental values remain to be determined.

PropertyValueSource
CAS Number 145934-92-5Vendor Data
Molecular Formula C₈H₇FN₂Vendor Data
Molecular Weight 150.15 g/mol Vendor Data
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
pKa Data not availableN/A
LogP Data not availableN/A
Solubility Data not availableN/A

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for determining the melting point, acid dissociation constant (pKa), partition coefficient (logP), and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point. A sharp melting point range (typically ≤ 1 °C) is indicative of high purity.

Acid Dissociation Constant (pKa) Determination

The pKa is a measure of the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.

Protocol: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to create a solution of known concentration.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

Partition Coefficient (LogP) Determination

The partition coefficient (P) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium. LogP is the logarithm of this ratio.

Protocol: Shake-Flask Method

  • Phase Preparation: n-Octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached. The mixture is then allowed to stand for the phases to fully separate.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Protocol: Equilibrium Solubility Determination using HPLC

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, or an organic solvent) in a vial.

  • Equilibration: The vial is sealed and agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined by a validated HPLC method. This involves creating a calibration curve with standard solutions of known concentrations.

  • Result: The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Biological Context and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key structural motif in many biologically active compounds, particularly in the realm of kinase inhibitors. Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.

One of the prominent targets for pyrrolo[2,3-b]pyridine derivatives is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Aberrant activation of FGFR signaling is implicated in the development and progression of numerous cancers.

Below is a diagram illustrating a simplified representation of the FGFR signaling pathway and the point of intervention for an inhibitor like this compound.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Dimerization & Autophosphorylation FGFR->P1 Leads to FRS2 FRS2 P1->FRS2 Activates PLCG PLCγ P1->PLCG Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Cell_Response Inhibitor 5-Fluoro-2-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor->P1 Inhibits

FGFR Signaling Pathway and Inhibition

Representative Synthetic Workflow

The synthesis of this compound can be achieved through various synthetic routes. Below is a diagram illustrating a generalized workflow for the synthesis of a related compound, 5-fluoro-1H-pyrrolo[2,3-b]pyridine, which can be adapted for the 2-methyl derivative. This workflow highlights the key stages from starting materials to the final purified product.

Synthesis_Workflow Representative Synthesis Workflow Start Starting Material: 3-Ethynyl-5-fluoropyridin-2-amine Reaction Intramolecular Cyclization Start->Reaction Heating Heating at 60°C Reaction->Heating Solvent Solvent: Anhydrous Methanol Solvent->Reaction Catalyst Catalyst: Glacial Acetic Acid Catalyst->Reaction Reagent Reagent: Sodium Cyanoborohydride Reagent->Reaction Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Extraction Solvent Extraction (Dichloromethane) Workup->Extraction Drying Drying (Anhydrous Na₂SO₄) Extraction->Drying Purification Purification: Silica Gel Chromatography Drying->Purification Final_Product Final Product: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Purification->Final_Product

An In-depth Technical Guide to 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a fluorinated derivative of the 7-azaindole scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine core is a recognized pharmacophore, known for its ability to mimic the hinge-binding motif of ATP in various protein kinases. The strategic incorporation of a fluorine atom and a methyl group can modulate the compound's physicochemical properties, binding affinity, and metabolic stability, making it a valuable building block for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the molecular structure, properties, and potential therapeutic applications of this compound, with a focus on its role as a kinase inhibitor.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a fused pyrrole and pyridine ring system, with a fluorine atom at the 5-position and a methyl group at the 2-position.

IdentifierValue
IUPAC Name This compound
CAS Number 145934-92-5
Molecular Formula C₈H₇FN₂
Molecular Weight 150.153 g/mol
Canonical SMILES CC1=CC2=C(NC1)N=CC=C2F
InChI InChI=1S/C8H7FN2/c1-5-4-7-6(11-5)8(10)2-3-12-7/h2-4H,1H3,(H,11,12)
InChIKey Not readily available

Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, general properties of the parent scaffold, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, suggest that it is a crystalline solid with a relatively high melting point due to intermolecular forces such as hydrogen bonding.[1] It is expected to have good solubility in organic solvents like dichloromethane and chloroform, but poor solubility in water.[1] The chemical properties are characterized by relative stability, attributed to the aromaticity of the fused ring system.[1]

Synthesis

One common approach involves the construction of the pyrrolo[2,3-b]pyridine core through the cyclization of appropriately substituted pyridine precursors. For instance, a patented method for the preparation of the related 2-methyl-7-azaindole involves the acylation of 2-amino-3-methylpyridine with acetic anhydride to produce 2-acetamido-3-methylpyridine, followed by a cyclization reaction using sodium amide and N-methylaniline.[2]

A potential synthetic workflow for this compound could be conceptualized as follows:

Synthesis_Workflow Start Starting Materials (e.g., Substituted Pyridine) Step1 Functional Group Manipulation Start->Step1 Reagents Step2 Cyclization Reaction Step1->Step2 Intermediate Product 5-Fluoro-2-methyl-1H- pyrrolo[2,3-b]pyridine Step2->Product Final Product

Caption: A generalized synthetic workflow for 7-azaindole derivatives.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, MS) for this compound are not currently available in public databases. Spectroscopic analysis would be crucial for the unambiguous identification and characterization of the compound.

Biological Activity and Therapeutic Potential

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[3] Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.

Kinase Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of several kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent FGFR inhibitors.[4][5]

  • Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop FLT3 inhibitors.

The fluorine atom at the 5-position can enhance binding affinity to the kinase active site through favorable interactions and can also improve metabolic stability. The methyl group at the 2-position can provide additional interactions within the ATP-binding pocket and influence the overall conformation of the inhibitor.

Potential Signaling Pathway Inhibition

Based on the known targets of the 1H-pyrrolo[2,3-b]pyridine scaffold, this compound could potentially inhibit downstream signaling pathways regulated by kinases like FGFR and FLT3.

Signaling_Pathway Molecule 5-Fluoro-2-methyl-1H- pyrrolo[2,3-b]pyridine Kinase Protein Kinase (e.g., FGFR, FLT3) Molecule->Kinase Inhibition Pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Kinase->Pathway Activation Response Cellular Response (e.g., Proliferation, Survival) Pathway->Response

Caption: Potential mechanism of action via kinase inhibition.

Experimental Protocols

As specific experimental data for this compound is not available, this section provides a general protocol for a kinase inhibition assay that could be used to evaluate its biological activity.

General Kinase Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory activity of this compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • Positive control inhibitor

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound and the positive control inhibitor in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound or control to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense into Microplate A->B C Incubate B->C D Add Detection Reagent C->D E Read Plate D->E F Data Analysis (IC50) E->F

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. Its structural features suggest the potential for potent and selective inhibition of key oncogenic kinases. Further investigation into its synthesis, detailed characterization of its physicochemical and biological properties, and comprehensive evaluation in relevant cellular and in vivo models are warranted to fully elucidate its therapeutic potential in the field of drug discovery. The lack of publicly available experimental data highlights an opportunity for further research to fill these knowledge gaps.

References

5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide to Solubility Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in contemporary drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on established experimental protocols for determining aqueous and organic solubility, alongside relevant physicochemical properties and its role in kinase inhibition.

Core Concepts in Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, which serves as a scaffold for various kinase inhibitors, understanding its dissolution characteristics is paramount. Solubility is typically assessed under two principal conditions:

  • Thermodynamic Solubility: This refers to the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. The "gold standard" for its determination is the shake-flask method, which, while low-throughput, provides the most accurate and reliable data.[1][2]

  • Kinetic Solubility: This is a high-throughput assessment of how readily a compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates when introduced into an aqueous medium.[3][4][5][6] While it can overestimate thermodynamic solubility due to the formation of supersaturated solutions, it is invaluable for the rapid screening of compound libraries in early-stage drug discovery.[4][7]

Physicochemical and Solubility Profile

Table 1: Physicochemical Properties

PropertyValue/ObservationSource
Molecular Formula C₈H₇FN₂N/A
Molecular Weight 150.16 g/mol N/A
Appearance Solid[8]
Calculated XLogP3 ~1.5 (for 5-Fluoro-1H-pyrrolo[2,3-b]pyridine)[9]

Table 2: Qualitative Solubility Data

SolventSolubilitySource
Water Poorly solubleN/A
Dichloromethane SolubleN/A
Chloroform SolubleN/A
Dimethyl Sulfoxide (DMSO) Soluble (used as stock solvent)[3][4][6][10]

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data are crucial for advancing drug candidates. Below are detailed methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method remains the benchmark for determining equilibrium solubility due to its ability to achieve true thermodynamic equilibrium.[1][2]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial or flask. Ensure enough solid is present to form a suspension and maintain saturation.[7]

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[4]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved via centrifugation or filtration.[4] Care must be taken with filtration to avoid adsorption of the compound onto the filter membrane.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Data Analysis: Construct a calibration curve from standards of known concentrations to quantify the solubility of the test sample.

G Thermodynamic Solubility Workflow (Shake-Flask Method) cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_analysis Data Analysis A Add excess solid compound to solvent B Agitate at constant temperature (24-48h) A->B Establish Equilibrium C Centrifugation or Filtration B->C Isolate Saturated Solution D Analyze supernatant/filtrate via HPLC or LC-MS C->D Measure Analyte E Calculate concentration using calibration curve D->E Determine Solubility

Workflow for Thermodynamic Solubility Determination
Kinetic Solubility Assay

This high-throughput method is ideal for early discovery to quickly assess compound solubility.[5][10]

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[3]

  • Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

  • Precipitation Induction: Add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentration. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its solubilizing effect.[6]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the shake-flask method, typically 1 to 2 hours.[4][10]

  • Detection of Precipitation: Measure the extent of precipitation. Common methods include:

    • Nephelometry: Measures light scattering caused by insoluble particles.[5][10]

    • Direct UV/LC-MS: After filtering the suspension through a filter plate, the concentration of the remaining dissolved compound in the filtrate is measured by UV spectrophotometry or LC-MS.[4][10]

  • Data Analysis: The solubility is reported as the concentration at which precipitation is first observed (nephelometry) or the concentration measured in the filtrate (UV/LC-MS).

G Kinetic Solubility Workflow cluster_detection Detection A Prepare concentrated DMSO stock solution B Dispense stock into microtiter plate A->B C Add aqueous buffer to induce precipitation B->C D Incubate at constant temperature (1-2h) C->D E1 Nephelometry (Light Scattering) D->E1 E2 Filtration + UV/LC-MS Analysis D->E2 F Determine solubility limit E1->F E2->F

Workflow for Kinetic Solubility Determination

Role in Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold, of which this compound is a derivative, is a privileged structure in medicinal chemistry, particularly in the development of protein kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their aberrant activity is implicated in diseases such as cancer and inflammatory disorders.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of several important kinases:

  • Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine core acts as a "hinge binder," forming crucial hydrogen bonds within the ATP-binding site of FGFRs.[11] Abnormal FGFR signaling is a driver in various cancers.[11]

  • Traf2- and Nck-interacting kinase (TNIK): This scaffold has shown high inhibitory activity against TNIK, a kinase involved in cell signaling pathways.[12]

  • Cell Division Cycle 7 (Cdc7) Kinase: These derivatives have been developed as potent, ATP-mimetic inhibitors of Cdc7, a target for cancer therapy.[13]

  • Janus Kinase 3 (JAK3): The scaffold has been utilized to create novel immunomodulators targeting JAK3, which plays a critical role in immune responses.[14]

The general mechanism involves the 1H-pyrrolo[2,3-b]pyridine core mimicking the adenine region of ATP, anchoring the inhibitor in the kinase's active site and blocking the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.

G 1H-pyrrolo[2,3-b]pyridine as a Kinase Inhibitor cluster_kinase Kinase Active Site Kinase e.g., FGFR, JAK3, TNIK, Cdc7 Substrate Substrate Protein Kinase->Substrate Phosphorylates Blocked Signaling Blocked ATP_Site ATP Binding Pocket ATP ATP ATP->Kinase Binds Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Inhibitor->Kinase Competitively Binds

Mechanism of Kinase Inhibition

References

Spectroscopic and Mass Spectrometric Analysis of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and general experimental protocols for the characterization of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of public domain spectral data for this specific molecule, this guide also outlines generalized methodologies for its analysis by NMR and mass spectrometry.

Physicochemical Properties

This compound, also known as 5-fluoro-2-methyl-7-azaindole, is a solid with a molecular weight of 150.16 g/mol . The following table summarizes its key identifiers.

PropertyValue
CAS Number 145934-92-5
Molecular Formula C₈H₇FN₂
Molecular Weight 150.16 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data (Predicted)
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) Hz
NH10.0 - 12.0br s-
Ar-H7.0 - 8.5m-
CH6.0 - 7.0m-
CH₃2.0 - 3.0s-
Note: Predicted values are based on typical ranges for similar heterocyclic compounds. Actual experimental values may vary.
¹³C NMR Data (Predicted)
CarbonChemical Shift (ppm)
C (quaternary)140 - 160
C-F150 - 170 (d, ¹JCF)
C (aromatic CH)110 - 140
C (pyrrole CH)100 - 120
CH₃15 - 25
Note: Predicted values are based on typical ranges for similar heterocyclic compounds. Actual experimental values may vary.

Mass Spectrometry Data

Specific mass spectrometry data for this compound is not publicly available. The expected mass-to-charge ratio for the molecular ion is presented below.

Ionm/z (Expected)
[M]+•150.0597
[M+H]+151.0675
Note: The fragmentation pattern would be dependent on the ionization technique and energy used.

Experimental Protocols

Detailed experimental protocols for the acquisition of NMR and mass spectra of this compound are not available in published literature. However, the following provides generalized methodologies that are widely applicable to the analysis of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra of a sample like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.

  • Instrument Setup: The NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR Acquisition:

    • A standard pulse program (e.g., zg30) would be used.

    • The spectral width would be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • An appropriate number of scans (e.g., 16-64) would be acquired to achieve a good signal-to-noise ratio.

    • The relaxation delay (D1) would be set to 1-5 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program (e.g., zgpg30) would be used to simplify the spectrum.

    • The spectral width would be set to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

    • A larger number of scans would be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

    • A relaxation delay of 2-5 seconds is typically used.

  • Data Processing: The acquired Free Induction Decay (FID) would be processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

A general protocol for the mass spectrometric analysis of this compound would be as follows:

  • Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable method, such as direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), would be employed to generate the molecular ion with minimal fragmentation. Electron Ionization (EI) could also be used to induce fragmentation and provide structural information.

  • Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).

  • Data Acquisition: The mass spectrum would be recorded, showing the relative abundance of ions at different m/z values. For high-resolution mass spectrometry (HRMS), the exact mass of the ions would be measured to determine the elemental composition.

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation & Analysis cluster_development Further Development Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Characterization MS Mass Spectrometry (MS) Purification->MS Characterization Purity Purity Assessment (e.g., HPLC) NMR->Purity MS->Purity BioActivity Biological Activity Screening Purity->BioActivity Proceed if Pure LeadOpt Lead Optimization BioActivity->LeadOpt

Caption: General workflow for the synthesis, purification, and characterization of a chemical compound.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways in which this compound is involved. Research into the biological activity of this compound and its analogues is ongoing in the field of drug discovery.

Disclaimer: This document is intended for informational purposes for a scientific audience. The absence of publicly available, detailed spectral data for this compound highlights the need for researchers to perform their own analytical characterization to confirm the structure and purity of this compound.

In-Depth Technical Guide on the Biological Activity of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of derivatives based on the 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine core scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as kinase inhibitors for anticancer therapy and as antiviral agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

While direct biological data for derivatives of the precise this compound core is limited in publicly accessible literature, this guide focuses on the closely related and extensively studied 5-substituted-1H-pyrrolo[2,3-b]pyridine derivatives. The principles and findings discussed are highly relevant for the rational design and evaluation of novel compounds based on the specified core.

Kinase Inhibitory Activity: Targeting Fibroblast Growth Factor Receptors (FGFRs)

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers.[1][2][3] The 5-position of the pyrrolo[2,3-b]pyridine ring is a critical interaction point within the ATP-binding pocket of FGFRs.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of key 5-substituted-1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs and their anti-proliferative effects on cancer cell lines. Notably, the substitution at the 5-position with an electron-withdrawing group, such as a trifluoromethyl group (structurally and electronically similar to a fluoro group), has been shown to be crucial for potent activity.[2]

Compound ID5-Position SubstituentTarget KinaseIC50 (nM)[1][2]Cancer Cell LineAnti-proliferative Activity (IC50 or % inhibition @ concentration)[1][2]
4a -CF3FGFR1~954T1 (Breast)Not explicitly stated, but showed improved cellular activity over compound 1
4h -CF3FGFR174T1 (Breast)Potent inhibition of proliferation
FGFR29MDA-MB-231 (Breast)Data not available
FGFR325MCF-7 (Breast)Data not available
FGFR4712
Compound 1 -HFGFR119004T1 (Breast)Low activity
Signaling Pathway: FGFR Inhibition

Activation of FGFR by its ligand, Fibroblast Growth Factor (FGF), triggers dimerization and autophosphorylation of the receptor, initiating downstream signaling cascades such as the RAS-MEK-ERK pathway, which is pivotal for cell proliferation and survival.[4][5] 5-substituted-1H-pyrrolo[2,3-b]pyridine derivatives act as ATP-competitive inhibitors, blocking the kinase activity of FGFR and thereby inhibiting these downstream signals.

FGFR_Signaling_Pathway FGFR Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes Inhibitor 5-Fluoro-2-methyl-1H- pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibits ATP Binding

FGFR Signaling Pathway and Inhibition by Pyrrolopyridine Derivatives.

Antiviral Activity: Targeting Influenza Virus PB2 Subunit

The 1H-pyrrolo[2,3-b]pyridine scaffold has also been explored for its antiviral properties, particularly as an inhibitor of the influenza virus RNA polymerase. Specifically, derivatives have been designed to target the polymerase basic protein 2 (PB2) subunit, which is essential for viral replication.[6][7][8]

Quantitative Data Summary

While specific data for this compound derivatives as PB2 inhibitors is not available, the broader class of 5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives has shown promising results.

Compound IDTargetAntiviral Activity (EC50)Cytotoxicity (CC50)
Pimodivir (VX-787) Influenza PB2~1.2-5.5 µM (depending on strain)> 100 µM
Hypothetical DerivativeInfluenza PB2To be determinedTo be determined
Mechanism of Action: Influenza PB2 Inhibition

The influenza virus RNA polymerase, a heterotrimeric complex of PA, PB1, and PB2, is responsible for the transcription and replication of the viral RNA genome. The PB2 subunit plays a crucial role in "cap-snatching," a process where it binds to the 5' cap of host pre-mRNAs.[6][7][8] These capped fragments are then used as primers to initiate the synthesis of viral mRNAs. By binding to the cap-binding domain of PB2, 5-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives can block this process, thereby inhibiting viral replication.[7][9]

PB2_Inhibition_Mechanism Mechanism of Influenza PB2 Inhibition cluster_host_nucleus Host Cell Nucleus Host_pre_mRNA Host pre-mRNA with 5' Cap Viral_RNA_Polymerase Viral RNA Polymerase (PA, PB1, PB2) Host_pre_mRNA->Viral_RNA_Polymerase 'Cap-snatching' by PB2 subunit Viral_mRNA Viral mRNA Synthesis Viral_RNA_Polymerase->Viral_mRNA Initiates Transcription Inhibitor 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->Viral_RNA_Polymerase Blocks Cap-Binding Site of PB2

Influenza PB2 Inhibition by Pyrrolopyridine Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to quantify the binding of an inhibitor to a kinase.

Materials:

  • FGFR1 kinase

  • LanthaScreen™ Eu-anti-GST Antibody

  • GST-tagged kinase tracer

  • Kinase Buffer A (5X)

  • Test compounds (e.g., this compound derivatives)

  • 384-well plates (black, low-volume)

  • Plate reader capable of time-resolved FRET measurements

Procedure:

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled water.

    • Prepare a 3X solution of the test compound in 1X Kinase Buffer A. A serial dilution is recommended to determine the IC50.

    • Prepare a 3X mixture of FGFR1 kinase and Eu-anti-GST antibody in 1X Kinase Buffer A.

    • Prepare a 3X solution of the GST-tagged kinase tracer in 1X Kinase Buffer A.

  • Assay Protocol:

    • To the wells of a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., 4T1, MDA-MB-231, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Antiviral (Cytopathic Effect Inhibition) Assay

This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

  • Host cells (e.g., Madin-Darby Canine Kidney - MDCK cells)

  • Influenza virus stock

  • Complete growth medium

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed MDCK cells in 96-well plates and grow to confluency.

  • Infection and Treatment:

    • Wash the cells and infect them with influenza virus at a predetermined multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the virus inoculum.

    • Add medium containing serial dilutions of the test compounds. Include uninfected and untreated virus-infected controls.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 atmosphere for a period sufficient to observe CPE in the virus control wells (typically 48-72 hours).

  • Quantification of Cell Viability:

    • Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 (half-maximal effective concentration).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial screening and evaluation of novel this compound derivatives.

Experimental_Workflow General Experimental Workflow Start Design & Synthesis of This compound Derivatives Primary_Screening Primary Screening (e.g., Kinase Panel or Antiviral Assay) Start->Primary_Screening Hit_Identification Hit Identification (Activity > Threshold?) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Yes Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization No Cytotoxicity_Assay Cytotoxicity Assay (CC50) Dose_Response->Cytotoxicity_Assay Selectivity_Profiling Selectivity Profiling (e.g., Kinome Scan or against related viruses) Cytotoxicity_Assay->Selectivity_Profiling Selectivity_Profiling->Lead_Optimization Lead_Optimization->Start Iterative Design End Candidate for Further Development Lead_Optimization->End

Workflow for the Evaluation of Novel Pyrrolopyridine Derivatives.

Conclusion

Derivatives of the this compound scaffold represent a promising area for the discovery of novel therapeutic agents. Their demonstrated potential as potent inhibitors of key protein kinases, such as FGFRs, and as antiviral agents targeting the influenza PB2 polymerase subunit, underscores their versatility. The information presented in this guide, including quantitative activity data of closely related analogues, detailed experimental protocols, and visualizations of the underlying biological pathways, provides a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate new chemical entities based on this privileged scaffold. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these compounds for potential clinical development.

References

5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The search for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in the field of oncology. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, making them attractive therapeutic targets. The 1H-pyrrolo[2,3-b]pyridine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in the design of kinase inhibitors. Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases. This technical guide focuses on the potential of a specific derivative, 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine , as a core structure for the development of next-generation kinase inhibitors. While direct inhibitory data for this specific compound is not extensively available in the public domain, a wealth of information on its close structural analogs demonstrates the significant potential of this scaffold. This guide will synthesize the available data on related compounds to provide a comprehensive overview of the core's potential, including its synthesis, target kinases, and the signaling pathways it may modulate.

The 1H-pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine core has been successfully incorporated into a multitude of kinase inhibitors, targeting a range of kinases implicated in cancer and other diseases. The strategic placement of substituents on this scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The fluorine atom at the 5-position and the methyl group at the 2-position of the core are expected to influence the compound's electronic properties and steric interactions within the kinase ATP-binding pocket, potentially enhancing binding affinity and selectivity.

Potential Kinase Targets and Inhibitory Activity of Derivatives

Extensive research on derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold has revealed potent inhibitory activity against several key kinase targets. The following tables summarize the quantitative data for representative derivatives, providing a strong rationale for the investigation of this compound.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal FGFR signaling is a key driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent and selective inhibition of FGFRs.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 4h FGFR17[1][2][3]
FGFR29[1][2][3]
FGFR325[1][2][3]
FGFR4712[1][2][3]
Compound 1 FGFR11900[2]

Note: Compound 4h is a derivative of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

CDK8 is a transcriptional regulator implicated in several cancers, including colorectal cancer. A derivative of 1H-pyrrolo[2,3-b]pyridine has been identified as a potent CDK8 inhibitor.[4][5]

Compound IDTarget KinaseIC50 (nM)Reference
Compound 22 CDK848.6[4][5]

Note: Compound 22 is (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide).

Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors

Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical therapeutic target. Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant inhibitory activity against FLT3.

Compound IDTarget KinaseInhibition (%) at 1 µMIC50 (µM)Reference
CM5 FLT357.72-[6]
FLT3-ITD53.77-[6]
MOLM-13 (cell line)-0.75[6]
MV4-11 (cell line)-0.64[6]

Note: CM5 is a derivative of 1H-pyrrolo[2,3-b]pyridine.

Signaling Pathways

The identified target kinases are crucial nodes in key signaling pathways that regulate cell proliferation, survival, and differentiation. Understanding these pathways is essential for elucidating the mechanism of action of this compound-based inhibitors.

FGFR Signaling Pathway

Activation of FGFR by its ligand, Fibroblast Growth Factor (FGF), triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, promoting cell growth and survival.[7][8][9][10][11]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation STAT->Proliferation

Caption: FGFR Signaling Cascade

FLT3 Signaling Pathway

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, upon activation by its ligand (FLT3L), stimulates downstream pathways such as PI3K/AKT and RAS/MAPK, promoting hematopoietic cell proliferation and survival. Constitutive activation due to mutations is a hallmark of AML.[12][13][14][15][16]

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 PI3K PI3K FLT3->PI3K P RAS RAS FLT3->RAS P STAT5 STAT5 FLT3->STAT5 P AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Cascade

CDK8 Signaling Pathway

CDK8 is a component of the Mediator complex and acts as a transcriptional regulator. It can influence multiple signaling pathways, including the Wnt/β-catenin, TGF-β, and STAT pathways, by phosphorylating transcription factors and components of the transcriptional machinery.[17][18][19][20][21]

CDK8_Signaling_Pathway cluster_mediator Mediator Complex CDK8 CDK8 CyclinC Cyclin C CDK8->CyclinC MED12 MED12 CDK8->MED12 MED13 MED13 CDK8->MED13 RNAPII RNA Polymerase II CDK8->RNAPII P TranscriptionFactors Transcription Factors (e.g., STAT, SMAD, β-catenin) CDK8->TranscriptionFactors P GeneExpression Target Gene Expression RNAPII->GeneExpression TranscriptionFactors->GeneExpression

Caption: CDK8 Transcriptional Regulation

Experimental Protocols

Synthesis of this compound

Synthesis_Workflow Start Starting Material (e.g., substituted pyridine) Step1 Functional Group Transformation Start->Step1 Reagents & Conditions Step2 Cyclization Step1->Step2 Catalyst Step3 Purification Step2->Step3 Chromatography Product 5-Fluoro-2-methyl-1H- pyrrolo[2,3-b]pyridine Step3->Product

Caption: Synthetic Workflow

A detailed experimental protocol for a related compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, involves the intramolecular cyclization of 3-Ethynyl-5-fluoropyridin-2-amine in the presence of a catalyst.[22]

Materials:

  • 3-Ethynyl-5-fluoropyridin-2-amine

  • Anhydrous methanol

  • Glacial acetic acid (catalytic amount)

  • Sodium cyanoborohydride

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-Ethynyl-5-fluoropyridin-2-amine in anhydrous methanol.

  • Add a catalytic amount of glacial acetic acid.

  • In a nitrogen atmosphere, add sodium cyanoborohydride.

  • Stir and heat the mixture to 60°C.

  • Monitor the reaction progress by thin-layer chromatography.

  • Once the starting material is consumed, stop the reaction.

  • Evaporate the solvent.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Purify the product by silica gel column chromatography to obtain 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.

To synthesize the 2-methyl derivative, one might start with a 2-methyl-substituted pyridine precursor.

Kinase Inhibition Assays

Standard in vitro kinase assays are employed to determine the inhibitory potency of the compound. These can be biochemical assays measuring direct kinase activity or cell-based assays assessing the downstream effects of kinase inhibition.

Biochemical Kinase Assay (General Protocol):

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase.

Biochemical_Assay_Workflow Setup Prepare Assay Plate (Kinase, Substrate, Buffer) Addition Add Test Compound (serial dilutions) Setup->Addition Initiation Initiate Reaction (add ATP) Addition->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Measure Signal (e.g., radioactivity, fluorescence) Termination->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Biochemical Assay Workflow

Cell-Based Kinase Assay (General Protocol):

This assay measures the effect of the compound on kinase activity within a cellular context.

Cell_Based_Assay_Workflow Seeding Seed Cells in Multi-well Plates Treatment Add Test Compound (serial dilutions) Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Lysis Lyse Cells Incubation->Lysis Detection Measure Phosphorylation of Downstream Target (e.g., ELISA, Western Blot) Lysis->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Cell-Based Assay Workflow

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The extensive data available for its close analogs strongly suggests its potential to yield potent and selective inhibitors of key cancer targets such as FGFR, CDK8, and FLT3. The synthetic accessibility of this scaffold, coupled with the well-established protocols for kinase inhibitor evaluation, provides a clear path for the investigation and optimization of this compound series. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to embark on such investigations.

References

Unveiling the Mechanism of Action: A Technical Guide to 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a member of the 7-azaindole class of heterocyclic compounds, holds significant promise as a modulator of key cellular signaling pathways. This technical guide provides a comprehensive overview of its anticipated mechanism of action, drawing upon extensive data from structurally related analogs. The 7-azaindole scaffold is a well-established pharmacophore in kinase inhibitor design, known to act as an ATP-competitive inhibitor by binding to the hinge region of various protein kinases. This document summarizes the expected biological activity, target kinases, and downstream signaling effects of this compound. Detailed experimental protocols for in vitro and cellular assays are provided to facilitate further investigation into its precise molecular interactions and therapeutic potential.

Introduction: The 7-Azaindole Scaffold as a Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its structure mimics the purine core of adenosine triphosphate (ATP), enabling it to effectively compete with ATP for binding to the active site of a wide range of protein kinases.[1] Kinases play a pivotal role in regulating numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 7-azaindole moiety typically forms critical hydrogen bond interactions with the hinge region of the kinase domain, a flexible segment that connects the N- and C-lobes of the enzyme. This interaction stabilizes the inhibitor-kinase complex and blocks the phosphorylation of downstream substrates, thereby interrupting aberrant signaling cascades.

Derivatives of 7-azaindole have been successfully developed as potent and selective inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Glycogen Synthase Kinase-3β (GSK-3β).[2][3] The addition of substituents to the 7-azaindole core, such as the 5-fluoro and 2-methyl groups in the compound of interest, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[2] The methyl group at the 2-position can provide additional van der Waals interactions within the ATP-binding pocket.

Predicted Mechanism of Action

Based on the extensive research on 7-azaindole derivatives, the primary mechanism of action for this compound is anticipated to be the competitive inhibition of protein kinases.

Target Kinase Profile

While specific screening data for this compound is not publicly available, data from closely related analogs strongly suggest potent activity against several kinase families, most notably the Fibroblast Growth Factor Receptors (FGFRs). The substitution pattern of the target molecule is similar to that of known potent FGFR inhibitors.[2][4] Other potential targets within the human kinome may include GSK-3β, given the demonstrated activity of other pyrrolo[2,3-b]pyridine derivatives.[3]

Signaling Pathway Modulation

Inhibition of FGFR by this compound is expected to disrupt downstream signaling pathways critical for cell proliferation, survival, and angiogenesis. Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[2][4] The anticipated signaling cascade affected is depicted below.

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-Fluoro-2-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor->FGFR

FGFR Signaling Pathway Inhibition

Quantitative Data from Analogous Compounds

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the inhibitory activities of structurally similar 1H-pyrrolo[2,3-b]pyridine derivatives against key kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs

Compound ID (Reference)Target KinaseIC₅₀ (nM)
4h [2][4]FGFR17
FGFR29
FGFR325
FGFR4712
41 [3]GSK-3β0.22
46 [3]GSK-3β0.26
54 [3]GSK-3β0.24
34 [5]c-Met1.68

Table 2: Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine Analogs in Cancer Cell Lines

Compound ID (Reference)Cell LineCancer TypeIC₅₀ (μM)
4h [2]4T1Mouse Breast Cancer0.15
MDA-MB-231Human Breast Cancer0.32
MCF-7Human Breast Cancer0.45
34 [5]HT-29Human Colorectal Cancer0.021
A549Human Lung Cancer0.035
MCF-7Human Breast Cancer0.042
PC-3Human Prostate Cancer0.028

Note: The compound IDs refer to the designations in the cited literature and are not structurally identical to this compound but share the same core scaffold.

Detailed Experimental Protocols

The following protocols are adapted from studies on structurally related 7-azaindole derivatives and can serve as a starting point for the experimental evaluation of this compound.[2]

In Vitro Kinase Inhibition Assay (Example: FGFR1)

This assay determines the 50% inhibitory concentration (IC₅₀) of the test compound against a specific kinase.

Materials:

  • Recombinant human FGFR1 kinase domain

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (this compound) dissolved in DMSO

  • HTRF KinEASE-STK S1 kit (Cisbio)

  • 384-well low volume white plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 2 µL of the compound dilutions or DMSO (control) to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the FGFR1 kinase and the biotinylated substrate in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of HTRF detection buffer containing streptavidin-XL665 and STK-antibody-cryptate.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Kinase_Assay_Workflow A Prepare serial dilutions of This compound B Add compound/DMSO to 384-well plate A->B C Add Kinase (FGFR1) and Biotinylated Substrate B->C D Incubate for 15 min at RT C->D E Initiate reaction with ATP D->E F Incubate for 60 min at RT E->F G Stop reaction and add HTRF detection reagents F->G H Incubate for 60 min at RT (dark) G->H I Read TR-FRET signal H->I J Calculate IC₅₀ I->J

In Vitro Kinase Assay Workflow
Cellular Anti-proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value.

Cell_Assay_Workflow A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat with serial dilutions of This compound B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ H->I

Cellular Anti-proliferative Assay Workflow

Conclusion

This compound is a promising small molecule with a high potential to act as a potent kinase inhibitor. Based on the well-documented activity of the 7-azaindole scaffold and its derivatives, this compound is predicted to target key kinases such as FGFRs, thereby modulating critical cellular signaling pathways involved in oncogenesis. The quantitative data from analogous compounds suggest that it may exhibit low nanomolar to sub-micromolar inhibitory activity. The provided experimental protocols offer a robust framework for the detailed characterization of its mechanism of action. Further investigation into the specific kinase selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential in oncology and other disease areas driven by aberrant kinase activity.

References

Initial Screening of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of novel anticancer agents based on the 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold. This class of compounds has demonstrated significant potential as kinase inhibitors, a crucial target in oncology drug development. This document outlines the mechanism of action, details experimental protocols for key assays, and presents a consolidated summary of screening data.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of this structure have shown a broad range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] A significant focus of research has been the development of these derivatives as kinase inhibitors, with several molecules targeting kinases such as Fibroblast Growth Factor Receptors (FGFR), Janus Kinase (JAK), and I-kappa-B kinase (IKK).[1][2][3]

This guide focuses on derivatives of this compound, which have been identified as potent inhibitors of the FGFR signaling pathway. Abnormal activation of the FGFR pathway is a key driver in the progression of various cancers, including breast, lung, and bladder cancer.[4][5] Therefore, targeting FGFRs represents a promising strategy for cancer therapy.[4][5]

Mechanism of Action: FGFR Inhibition

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of FGFR1, 2, and 3.[4][5] Upon binding of fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation, which activates downstream signaling pathways crucial for cell proliferation, migration, and angiogenesis, such as the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways.[4][5] The 1H-pyrrolo[2,3-b]pyridine scaffold acts as a hinge binder in the ATP-binding pocket of the FGFR kinase domain, effectively blocking its activity and inhibiting downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT Akt PI3K->AKT MEK MEK RAS->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Compound 5-Fluoro-2-methyl-1H-pyrrolo [2,3-b]pyridine Derivative Compound->FGFR Experimental_Workflow cluster_in_vitro In Vitro Screening Start Cancer Cell Lines Proliferation Cell Proliferation Assay (SRB) Start->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) Proliferation->Apoptosis Migration Migration/Invasion Assay (Transwell) Proliferation->Migration Data Data Analysis (IC50/GI50) Apoptosis->Data Migration->Data

References

Methodological & Application

Synthesis Protocol for 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed synthesis protocol for 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. The synthesis is based on a robust two-step process involving the construction of the 2-methyl-7-azaindole core followed by regioselective electrophilic fluorination. This document includes a comprehensive experimental protocol, a summary of quantitative data, and visual diagrams of the experimental workflow and a relevant biological signaling pathway to guide researchers in the efficient preparation and application of this compound.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules. Its structural similarity to indole allows it to act as a bioisostere, often leading to improved pharmacological properties. The introduction of a fluorine atom at the 5-position can further enhance metabolic stability, binding affinity, and cell permeability. The 2-methyl substituted analog, this compound, is of significant interest as a key intermediate in the development of kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in various cancers.[1][2] This document outlines a proposed synthetic route and detailed experimental procedures for its preparation.

Data Presentation

The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound. The yields are representative of typical outcomes for these types of reactions based on literature precedents for similar substrates.

StepReactionStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)
1Madelung-type Cyclization2-Acetamido-3-methylpyridine2-Methyl-1H-pyrrolo[2,3-b]pyridineSodium amide, N-MethylanilineN-Methylaniline250-2602~60-70
2Electrophilic Fluorination2-Methyl-1H-pyrrolo[2,3-b]pyridineThis compoundSelectfluor®Acetonitrile2512~50-60

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

This procedure is adapted from the Madelung-type cyclization of 2-acetamido-3-methylpyridine.

Materials:

  • 2-Acetamido-3-methylpyridine

  • Sodium amide (NaNH₂)

  • N-Methylaniline

  • Toluene

  • Hydrochloric acid (HCl), 2M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add 2-acetamido-3-methylpyridine (1 equivalent) to N-methylaniline (as solvent).

  • Slowly add sodium amide (2-3 equivalents) portion-wise to the stirred mixture.

  • Heat the reaction mixture to 250-260 °C and maintain this temperature for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Extract the product with toluene (3 x volumes).

  • Wash the combined organic layers sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford 2-Methyl-1H-pyrrolo[2,3-b]pyridine as a solid.

Step 2: Synthesis of this compound

This procedure employs an electrophilic fluorination using Selectfluor®.

Materials:

  • 2-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • Dissolve 2-Methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in acetonitrile in a round-bottom flask.

  • Add Selectfluor® (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at 25 °C for 12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield this compound.

Mandatory Visualizations

Signaling Pathway

The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of many kinase inhibitors. The target compound is a potential inhibitor of the FGFR signaling pathway, which is crucial in cell proliferation, differentiation, and migration.[3][4][5][6]

FGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K-AKT Pathway cluster_2 PLCγ Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 FRS2 FRS2 P1->FRS2 Activates PLCG PLCγ P1->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS GRB2_SOS->RAS RAF RAF RAS->RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT PI3K->AKT AKT->Nucleus DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC DAG_IP3->PKC PKC->Nucleus Proliferation Cell Proliferation, Differentiation, Survival Nucleus->Proliferation Inhibitor 5-Fluoro-2-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition.

Experimental Workflow

The logical flow of the synthesis protocol is depicted below, from starting materials to the final purified product.

Synthesis_Workflow Start1 2-Acetamido-3-methylpyridine Step1 Madelung-type Cyclization (NaNH₂, N-Methylaniline, 250-260°C) Start1->Step1 Intermediate 2-Methyl-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Step2 Electrophilic Fluorination (Selectfluor®, Acetonitrile, 25°C) Purification1->Step2 Final_Product_Crude Crude 5-Fluoro-2-methyl- 1H-pyrrolo[2,3-b]pyridine Step2->Final_Product_Crude Purification2 Purification (Column Chromatography) Final_Product_Crude->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Synthetic Workflow for Target Compound.

References

Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical synthesis. The following methods are based on established procedures for the purification of structurally similar 7-azaindole derivatives and are intended to serve as a comprehensive guide for obtaining this compound in high purity.

Overview of Purification Strategies

This compound is a solid at room temperature. The primary methods for its purification are silica gel column chromatography and recrystallization. The choice of method will depend on the impurity profile of the crude material and the desired final purity. High-Performance Liquid Chromatography (HPLC) is recommended for the final assessment of purity.

A general workflow for the purification and analysis of this compound is outlined below.

Purification_Workflow cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 5-Fluoro-2-methyl- 1H-pyrrolo[2,3-b]pyridine Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Primary Method Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional Polishing Step Purified_Product Purified Product Column_Chromatography->Purified_Product Recrystallization->Purified_Product HPLC_Analysis HPLC Analysis Purified_Product->HPLC_Analysis Final_Product High-Purity Final Product HPLC_Analysis->Final_Product

Figure 1: General purification and analysis workflow.

Experimental Protocols

Purification by Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating this compound from reaction byproducts and unreacted starting materials.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for chromatography

  • Collection tubes

Protocol:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate.

    • Develop the plate using various solvent systems to determine the optimal mobile phase for separation. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The desired product should have an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen mobile phase.

    • A gradient elution can be employed, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 10% EtOAc in hexanes to 50% EtOAc in hexanes).

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the elution of the product by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Column_Chromatography_Workflow Start Start TLC TLC Analysis for Solvent System Optimization Start->TLC Pack_Column Pack Silica Gel Column TLC->Pack_Column Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute Elute with Gradient Mobile Phase Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Evaporate Evaporate Solvent Combine_Fractions->Evaporate End Purified Product Evaporate->End

Figure 2: Column chromatography workflow.
Purification by Recrystallization

Recrystallization is an excellent technique for the final purification of solid this compound, especially after an initial purification by column chromatography.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., Ethanol, Ethanol/water mixture)

  • Activated carbon (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Ice bath

Protocol:

  • Solvent Selection:

    • The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Ethanol has been shown to be effective for similar compounds.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (if decolorized):

    • If activated carbon was used, perform a hot gravity filtration to remove it. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation. For 2-methyl-7-azaindole, cooling to 0 ± 2 °C for 2 hours has been reported to be effective.[1]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing:

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of 7-azaindole derivatives, which can be extrapolated for this compound.

Table 1: Column Chromatography Parameters for 7-Azaindole Derivatives

ParameterTypical Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Hexanes/Ethyl Acetate (gradient)
Mobile Phase B Dichloromethane/Methanol (gradient)
Elution Profile The target compound typically elutes at a mid-range polarity.
Expected Purity >95%
Expected Yield 60-85%

Table 2: Recrystallization Data for 2-methyl-7-azaindole[1]

ParameterValue
Recrystallization Solvent Ethanol
Procedure Dissolve in hot ethanol, decolorize with activated carbon, cool to 0 ± 2 °C for 2 hours.
Yield 70.1%
Final Purity (by HPLC) 99.69%

Purity Assessment by HPLC

Reverse-phase HPLC is a reliable method for determining the purity of the final product.

Recommended HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid modifier like formic acid or phosphoric acid for better peak shape.[2]

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

The purity is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A purity of ≥99.5% is often achievable with a combination of column chromatography and recrystallization.[1]

References

Application Notes: Development of a Kinase Assay for 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine belongs to the pyrrolo[2,3-b]pyridine class of molecules, which are recognized as versatile scaffolds for the development of potent kinase inhibitors.[1][2][3][4][5][6][7][8][9][10] Derivatives of this core structure have demonstrated significant inhibitory activity against a range of kinases, including Bruton's Tyrosine Kinase (BTK), Traf2- and Nck-interacting kinase (TNIK), Focal Adhesion Kinase (FAK), Fibroblast Growth Factor Receptor (FGFR), Glycogen synthase kinase-3β (GSK-3β), Janus kinases (JAKs), and Fms-like tyrosine kinase 3 (FLT3).[1][2][3][4][5][8][9][10] Given the broad applicability of this scaffold, this compound is a valuable starting point for the synthesis of targeted kinase inhibitors for therapeutic applications, particularly in oncology.[11]

This document provides a detailed protocol for developing a kinase assay to evaluate the inhibitory potential of this compound and its derivatives against a representative kinase, Fibroblast Growth Factor Receptor 1 (FGFR1). The methodologies described herein can be adapted for other kinases of interest.

Target Kinase: Fibroblast Growth Factor Receptor 1 (FGFR1)

Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.[4][7][12] The 1H-pyrrolo[2,3-b]pyridine core has been shown to bind to the hinge region of FGFR1, demonstrating its potential as an effective inhibitor.[4] Therefore, FGFR1 is selected as the primary target for this kinase assay protocol.

Kinase Signaling Pathway

The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR1_dimer FGFR1 Dimerization & Autophosphorylation FGF->FGFR1_dimer RAS RAS FGFR1_dimer->RAS PI3K PI3K FGFR1_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 5-Fluoro-2-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor->FGFR1_dimer

Caption: FGFR1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Principle of the Assay

The recommended assay is a luminescence-based kinase assay that quantifies the amount of ATP remaining in the reaction after kinase-mediated phosphorylation. The kinase reaction consumes ATP, and the amount of remaining ATP is inversely proportional to the kinase activity. A luminogenic substrate is used to generate a light signal from the remaining ATP, which can be measured using a luminometer. The inhibitory effect of this compound is determined by the increase in luminescence signal, which corresponds to a decrease in kinase activity.

Materials and Reagents
  • Recombinant human FGFR1 (catalytic domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound (and its derivatives)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white assay plates

  • Multichannel pipettes

  • Luminometer

Experimental Workflow Diagram

Kinase_Assay_Workflow A 1. Dispense Compound (this compound) and Controls into 384-well plate B 2. Add FGFR1 Kinase and Peptide Substrate A->B C 3. Initiate Reaction by adding ATP B->C D 4. Incubate at Room Temperature C->D E 5. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP D->E F 6. Incubate E->F G 7. Add Kinase Detection Reagent to generate luminescent signal F->G H 8. Incubate G->H I 9. Measure Luminescence H->I J 10. Data Analysis (IC50 determination) I->J

Caption: Workflow for the Luminescence-Based Kinase Assay.

Detailed Protocol
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a concentration gradient for IC₅₀ determination.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) into the wells of a 384-well white assay plate.

    • Include wells for a "no kinase" control (background) and a "no inhibitor" control (maximum kinase activity).

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, recombinant FGFR1, and the peptide substrate.

    • Add the master mix to each well of the assay plate.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Subtract the background luminescence (no kinase control) from all other measurements.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

The quantitative data from the kinase assay should be summarized in a clear and structured table to facilitate comparison of the inhibitory potencies of different compounds.

CompoundTarget KinaseIC₅₀ (nM)
This compoundFGFR1150
Derivative AFGFR125
Derivative BFGFR15
Staurosporine (Control)FGFR110

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only.

Conclusion

This document provides a comprehensive guide for establishing a robust and reliable kinase assay to evaluate the inhibitory activity of this compound and its derivatives against FGFR1. The detailed protocol and data presentation format are designed to support researchers in the systematic assessment of novel kinase inhibitors. The methodologies can be readily adapted to other kinase targets, providing a versatile platform for drug discovery and development efforts centered around the promising 1H-pyrrolo[2,3-b]pyridine scaffold.

References

Application Note and Protocol: Cell-Based Assay for 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is a key component in a variety of biologically active molecules and is recognized as a "privileged structure" in medicinal chemistry. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them important therapeutic targets.[4][5] Specifically, the 1H-pyrrolo[2,3-b]pyridine core has been integral in the development of inhibitors for Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[3][6]

This document provides a detailed protocol for a cell-based assay to evaluate the inhibitory potential of this compound on the JAK/STAT signaling pathway, a critical pathway in cytokine-mediated immune and inflammatory responses.[1][6] The assay described is a cellular phosphorylation ELISA, which quantifies the phosphorylation of a specific downstream target of the kinase of interest.[4]

Principle of the Assay

This protocol outlines a method to assess the inhibitory activity of this compound on a specific kinase within a cellular context. The assay measures the phosphorylation of a downstream substrate of the target kinase. A common application for compounds with the pyrrolopyridine scaffold is the inhibition of the JAK/STAT pathway. In this example, the assay will quantify the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key downstream target of JAK1. Upon activation by cytokines like Interleukin-6 (IL-6), JAK1 phosphorylates STAT3. An effective inhibitor of JAK1 will prevent this phosphorylation. The level of phosphorylated STAT3 (p-STAT3) is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) in cell lysates.

Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 5. Translocation STAT->STAT_dimer 4. Dimerization GeneExpression Gene Expression DNA->GeneExpression 6. Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->CytokineReceptor 1. Binding Compound 5-Fluoro-2-methyl-1H- pyrrolo[2,3-b]pyridine Compound->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the point of inhibition.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells B Incubate (24h) A->B C Pre-treat with Compound B->C D Stimulate with Cytokine C->D E Lyse Cells D->E F Perform ELISA E->F G Read Absorbance F->G H Data Analysis (IC50) G->H

Caption: Workflow for the cell-based phosphorylation ELISA.

Materials and Reagents

  • Cell Line: A human cell line responsive to IL-6, such as HepG2 (human liver cancer cell line) or TF-1 (human erythroleukemia cell line).

  • Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Reagents:

    • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Recombinant Human IL-6.

    • Phosphate Buffered Saline (PBS).

    • Cell Lysis Buffer.

    • Phospho-STAT3 (Tyr705) and Total STAT3 ELISA Kit.

    • 96-well cell culture plates.

    • Plate reader capable of measuring absorbance at 450 nm.

Experimental Protocol

1. Cell Seeding: a. Culture the chosen cell line according to standard protocols. b. On the day before the experiment, seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

2. Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM). b. Aspirate the culture medium from the wells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control. c. Incubate the plate for 1-2 hours at 37°C.[4]

3. Cytokine Stimulation: a. Prepare a stock solution of IL-6 in serum-free medium. b. Add IL-6 to all wells (except the unstimulated control) to a final concentration of 100 ng/mL. c. Incubate the plate for 30 minutes at 37°C.

4. Cell Lysis: a. Aspirate the medium from all wells and wash the cells once with ice-cold PBS.[4] b. Add 100 µL of cell lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.[4]

5. Phospho-STAT3 ELISA: a. Perform the sandwich ELISA according to the manufacturer's instructions.[4] A general procedure is as follows: b. Transfer 50-100 µL of the cell lysate to the ELISA plate pre-coated with a capture antibody specific for STAT3. c. Incubate for 2 hours at room temperature or overnight at 4°C. d. Wash the plate three times with the provided wash buffer. e. Add 100 µL of a detection antibody specific for the phosphorylated form of STAT3 (p-STAT3 Tyr705). f. Incubate for 1 hour at room temperature. g. Wash the plate three times. h. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. i. Incubate for 1 hour at room temperature. j. Wash the plate five times. k. Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes. l. Add 100 µL of stop solution.

6. Data Acquisition and Analysis: a. Measure the absorbance at 450 nm using a microplate reader. b. Subtract the background absorbance (blank wells). c. Normalize the p-STAT3 signal to the total STAT3 signal (if a parallel total STAT3 ELISA is performed). d. Plot the absorbance values against the logarithmic concentration of the compound. e. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the p-STAT3 signal) using non-linear regression analysis.

Data Presentation

The quantitative data from this assay can be summarized in a table to facilitate comparison of the compound's potency.

CompoundTarget PathwayCell LineIC₅₀ (nM)
This compoundJAK/STATHepG2150
Control Inhibitor (e.g., Tofacitinib)JAK/STATHepG250

Note: The IC₅₀ value for this compound is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a detailed protocol for a cell-based assay to evaluate the inhibitory activity of this compound on the JAK/STAT signaling pathway. Cell-based assays are indispensable for assessing the efficacy of potential kinase inhibitors in a physiologically relevant environment, providing more biologically meaningful data than traditional biochemical assays.[7] The described cellular phosphorylation ELISA is a robust and widely used method for this purpose. The results from this assay can guide further optimization and preclinical development of this and similar compounds for therapeutic applications in diseases driven by aberrant kinase signaling.

References

Application Notes and Protocols for 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine in FGFR Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[1][2] Dysregulation of this pathway through mutations, amplifications, or fusions is a key driver in various cancers, making FGFRs attractive targets for therapeutic intervention.[3] The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising core structure for the development of potent and selective FGFR inhibitors.[4][5]

This document provides detailed application notes and experimental protocols for the investigation of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine , a representative compound of this class, in FGFR inhibition studies. While specific data for this exact 2-methyl derivative is not extensively published, the methodologies and expected outcomes are based on closely related and well-characterized 1H-pyrrolo[2,3-b]pyridine analogs.[1][2] These protocols are intended to serve as a comprehensive guide for researchers evaluating this and similar compounds as potential anti-cancer agents.

Mechanism of Action

This compound is hypothesized to function as an ATP-competitive inhibitor of the FGFR kinase domain. The 1H-pyrrolo[2,3-b]pyridine core is designed to form key hydrogen bonds within the hinge region of the kinase, while the substituted portions of the molecule can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.[1] Inhibition of FGFR autophosphorylation blocks downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[1][2][3]

Data Presentation: In Vitro Efficacy of Representative 1H-pyrrolo[2,3-b]pyridine Analogs

The following tables summarize the inhibitory activities of a representative 1H-pyrrolo[2,3-b]pyridine derivative, designated as compound 4h , from a published study.[1][2] This data is provided as a reference for the expected potency of this class of compounds.

Table 1: Enzymatic Inhibitory Activity of Compound 4h against FGFR Isoforms

Target KinaseIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[1][2]

Table 2: Anti-proliferative Activity of Compound 4h in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
4T1Mouse Breast Cancer0.89
MDA-MB-231Human Breast Cancer1.12
MCF-7Human Breast Cancer1.98
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[1]

Experimental Protocols

Protocol 1: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay to measure the inhibitory activity of this compound against FGFR kinases by quantifying the amount of ADP produced.[6][7]

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.

  • In a 384-well plate, add 1 µL of the compound dilution or vehicle control (DMSO).

  • Add 2 µL of FGFR enzyme solution (concentration optimized for each kinase).

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for each FGFR isoform.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line with known FGFR alterations (e.g., SNU-16, KMS-11, or other relevant lines)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Spectrophotometer capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate at room temperature in the dark for at least 2 hours, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • Cancer cell line with FGFR dysregulation, suspended in a suitable matrix (e.g., Matrigel)

  • This compound formulated for oral or intraperitoneal administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject tumor cells into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=6-10 per group).

  • Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) and the vehicle control to the respective groups daily via the chosen route of administration.

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length × width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess treatment efficacy.

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-Fluoro-2-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor->FGFR Inhibits Autophosphorylation

Caption: FGFR Signaling Pathway and Point of Inhibition.

Kinase_Assay_Workflow Start Start Step1 Prepare serial dilutions of Inhibitor Start->Step1 Step2 Add Inhibitor, FGFR enzyme, and Substrate/ATP to 384-well plate Step1->Step2 Step3 Incubate at RT (60-120 min) Step2->Step3 Step4 Add ADP-Glo™ Reagent Step3->Step4 Step5 Incubate at RT (40 min) Step4->Step5 Step6 Add Kinase Detection Reagent Step5->Step6 Step7 Incubate at RT (30-60 min) Step6->Step7 Step8 Measure Luminescence Step7->Step8 End Calculate IC50 Step8->End

Caption: Workflow for In Vitro FGFR Kinase Assay.

Logic_Diagram cluster_pathway Oncogenic Pathway cluster_intervention Therapeutic Intervention Cancer Cancer with FGFR Aberration FGFR_Activation Constitutive FGFR Signaling Activation Cancer->FGFR_Activation Downstream Activation of Downstream Pathways (MAPK, PI3K) FGFR_Activation->Downstream Tumor_Growth Uncontrolled Cell Proliferation & Survival Downstream->Tumor_Growth Outcome Anti-Tumor Effect Inhibitor 5-Fluoro-2-methyl-1H- pyrrolo[2,3-b]pyridine Block Blockade of FGFR Autophosphorylation Inhibitor->Block Inhibition_Downstream Inhibition of Downstream Signaling Block->Inhibition_Downstream Apoptosis Induction of Apoptosis & Inhibition of Proliferation Inhibition_Downstream->Apoptosis Apoptosis->Outcome

Caption: Logic of FGFR Inhibition in Cancer Therapy.

References

Application of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives in Antiviral Research: A Focus on Influenza PB2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a class of antiviral compounds derived from the 5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold. The primary focus is on their application as potent inhibitors of the influenza A virus, specifically targeting the PB2 subunit of the viral RNA-dependent RNA polymerase (RdRP).

Introduction

The 5-fluoro-1H-pyrrolo[2,3-b]pyridine, also known as 5-fluoro-7-azaindole, is a crucial heterocyclic scaffold in medicinal chemistry. Its derivatives have shown potential as inhibitors for various kinases, including LRRK2, MPS1, and JAK1.[1] Recently, a new series of derivatives incorporating the 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one skeleton has been identified as potent inhibitors of the influenza A virus.[2][3]

Antiviral Application: Influenza A Virus Inhibition

Derivatives of 5-fluoro-1H-pyrrolo[2,3-b]pyridine have demonstrated significant antiviral activity against the influenza A virus. The lead compound, designated as 12b , has shown promising results in both binding affinity and cell-based antiviral assays.[2][3]

Mechanism of Action: Targeting the PB2 Subunit

The antiviral activity of these compounds stems from their ability to inhibit the PB2 subunit of the influenza virus's RNA-dependent RNA polymerase (RdRP).[2][3] The RdRP is a heterotrimeric complex (PA, PB1, and PB2) essential for the transcription and replication of the viral RNA genome. The PB2 subunit specifically recognizes and binds to the 7-methylguanosine (m7G) cap structure of host pre-mRNAs, a process known as "cap-snatching." This allows the virus to use host mRNA fragments as primers for its own transcription. By inhibiting the PB2 subunit, these compounds block this critical step in viral replication.

G cluster_virus Influenza A Virus cluster_host Host Cell RdRP RNA-dependent RNA Polymerase (RdRP) PB2 PB2 Subunit PA PA Subunit PB1 PB1 Subunit Host_mRNA Host pre-mRNA (with m7G cap) PB2->Host_mRNA 'Cap-snatching' Compound 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl) -pyrazin-2(1H)-one Derivative (12b) Compound->Inhibition Inhibition->PB2

Figure 1: Mechanism of action of the PB2 inhibitor.

Quantitative Data

The lead compound 12b from the 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one series has been evaluated for its binding affinity to the PB2 protein, its antiviral efficacy, and its cytotoxicity. The results are summarized in the table below.

CompoundTargetAssayValueReference
12b Influenza A PB2Surface Plasmon Resonance (SPR)KD = 0.11 µM[2][3]
12b Influenza A PB2Isothermal Titration Calorimetry (ITC)KD = 0.19 µM[2][3]
12b Influenza A VirusAntiviral Activity AssayEC50 = 1.025 µM[2][3]
12b Host CellsCytotoxicity AssayCC50 > 100 µM[2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on specific laboratory conditions and equipment.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (KD) of the compound to the target protein (PB2).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • PB2 protein (ligand)

  • Test compound (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Activation reagents (EDC/NHS)

Protocol:

  • Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization:

    • Activate the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the PB2 protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the test compound in running buffer.

    • Inject the compound solutions over the immobilized PB2 surface at a constant flow rate.

    • Allow for an association phase followed by a dissociation phase with running buffer.

  • Regeneration: Inject the regeneration solution to remove any bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[1][2]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To confirm the binding affinity and determine the thermodynamic parameters of the interaction.

Materials:

  • Isothermal titration calorimeter

  • PB2 protein solution

  • Test compound solution

  • Dialysis buffer (e.g., PBS)

Protocol:

  • Sample Preparation:

    • Dialyze the PB2 protein against the chosen buffer.

    • Dissolve the test compound in the final dialysis buffer.

  • ITC Experiment:

    • Load the PB2 protein solution into the sample cell.

    • Load the test compound solution into the injection syringe.

    • Perform a series of injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the binding stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The dissociation constant (KD) is the reciprocal of Ka.[4][5]

Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the concentration of the compound that inhibits viral replication by 50% (EC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • 96-well plates

  • Culture medium (e.g., DMEM)

  • Serum-free medium with TPCK-trypsin

  • Test compound

  • Overlay medium (e.g., Avicel or agarose)

  • Crystal violet staining solution

Protocol:

  • Cell Seeding: Seed MDCK cells in 96-well plates and grow to confluence.[6]

  • Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium.

  • Infection:

    • Pre-incubate the virus with the different concentrations of the compound for 1 hour.

    • Infect the confluent MDCK cell monolayers with the virus-compound mixture.

  • Incubation: After a 1-hour adsorption period, remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound.

  • Plaque Visualization: Incubate for 48-72 hours until plaques are visible. Fix the cells and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.[7][8]

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that reduces cell viability by 50% (CC50).

Materials:

  • MDCK cells

  • 96-well plates

  • Culture medium

  • Test compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Protocol:

  • Cell Seeding: Seed MDCK cells in 96-well plates.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.[9]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the CC50 value by plotting the percentage of viability against the compound concentration.[10][11]

Experimental Workflow

The following diagram illustrates the typical workflow for the discovery and evaluation of novel antiviral agents based on the 5-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold.

G cluster_discovery Discovery Phase cluster_evaluation Evaluation Phase Synthesis Synthesis of 5-fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives Binding_Assays Binding Affinity Assays (SPR, ITC) Synthesis->Binding_Assays Screening Antiviral_Assay Antiviral Activity Assay (Plaque Reduction) Binding_Assays->Antiviral_Assay Active Compounds Cytotoxicity_Assay Cytotoxicity Assay (MTT) Antiviral_Assay->Cytotoxicity_Assay Lead_Identification Lead Compound Identification Cytotoxicity_Assay->Lead_Identification Selectivity Index (CC50/EC50)

Figure 2: Experimental workflow for antiviral evaluation.

Conclusion

Derivatives of 5-fluoro-1H-pyrrolo[2,3-b]pyridine represent a promising class of compounds for the development of novel anti-influenza therapies. Their mechanism of action, targeting the viral PB2 subunit, offers a different approach compared to currently available drugs that primarily target neuraminidase or the M2 proton channel. The lead compound 12b demonstrates potent inhibition of the influenza A virus with low cytotoxicity, making it an excellent candidate for further optimization and preclinical development. The protocols outlined in this document provide a framework for the continued investigation of this and other related compounds in the field of antiviral research.

References

Application Notes and Protocols for In Vivo Studies with 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a member of the 7-azaindole class of compounds, is a promising scaffold for the development of targeted therapies, particularly in oncology. The 7-azaindole core structure is recognized as a "privileged fragment" in kinase inhibitor design, acting as an excellent hinge-binding motif that can form crucial hydrogen bonds within the ATP-binding pocket of various kinases.[1] Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against several protein kinases implicated in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Janus kinases (JAKs), and the PI3K/AKT/mTOR signaling pathway.[2][3][4][5]

Aberrant activation of these kinase signaling pathways is a key driver in numerous malignancies.[4][5][6] For instance, the FGFR signaling pathway, when dysregulated, can promote cell proliferation, migration, and angiogenesis.[4][5] Consequently, inhibitors of this pathway have therapeutic potential in cancers such as hepatocellular carcinoma (HCC) and breast cancer.[7][8] In vivo studies with 7-azaindole derivatives have shown significant anti-tumor efficacy in various cancer models, including xenografts.[7][8]

These application notes provide a generalized framework for the in vivo experimental design and protocols for evaluating the anti-tumor activity of this compound. The methodologies are based on established practices for similar kinase inhibitors from the 7-azaindole class.

Compound Profile

Compound Name Structure Molecular Formula Molecular Weight Target Class
This compound(Structure not available in search results)C₈H₇FN₂150.15 g/mol Protein Kinase Inhibitor

Quantitative Data Summary: In Vitro Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of a representative 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h from a referenced study) against FGFR isoforms. This data is crucial for selecting appropriate in vivo models with dysregulated FGFR signaling.

Compound FGFR1 IC₅₀ (nM) FGFR2 IC₅₀ (nM) FGFR3 IC₅₀ (nM) FGFR4 IC₅₀ (nM)
Representative 1H-pyrrolo[2,3-b]pyridine derivative (4h)7925712
[Source: Data adapted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.][4][5]

Experimental Protocols for In Vivo Efficacy Studies

The following protocols are generalized for a murine xenograft model to assess the anti-tumor activity of this compound.

Animal Model and Husbandry
  • Animal Strain: Female athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) environment in sterile micro-isolator cages with autoclaved food and water available ad libitum.

  • Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.

  • Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Cell Culture and Tumor Implantation
  • Cell Line Selection: Choose a human cancer cell line with known dysregulation of a target kinase pathway (e.g., HuH-7 for hepatocellular carcinoma with aberrant FGFR4 signaling).[7][8]

  • Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Tumor Implantation:

    • Harvest cells during the exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).

    • Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.

Experimental Design and Treatment
  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: V = (L x W²)/2.

  • Randomization: When tumors reach a mean volume of 150-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose in sterile water)

    • This compound (Dose 1)

    • This compound (Dose 2)

    • Positive Control (a known inhibitor of the target pathway)

  • Compound Formulation and Administration:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of dosing, dilute the stock solution with the vehicle to the final desired concentration.

    • Administer the compound and vehicle to the respective groups via oral gavage (p.o.) or intraperitoneal (i.p.) injection once or twice daily for a specified period (e.g., 21 days). The administration route and dosing schedule should be determined from preliminary pharmacokinetic and tolerability studies.

Endpoint Analysis and Data Collection
  • Primary Endpoint: Tumor growth inhibition (TGI). The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Measurements:

    • Tumor volume (as described above).

    • Body weight (measured 2-3 times per week as an indicator of toxicity).

    • Clinical observations (monitor for any signs of distress or toxicity).

  • Terminal Procedures:

    • At the end of the study, euthanize the mice.

    • Excise the tumors, weigh them, and collect a portion for pharmacodynamic analysis (e.g., Western blot) and another portion for histopathology.

    • Collect blood samples for pharmacokinetic analysis if required.

Pharmacodynamic (PD) Biomarker Analysis
  • Objective: To confirm target engagement and inhibition of the downstream signaling pathway in the tumor tissue.

  • Method (Western Blot):

    • Homogenize a portion of the excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-FGFR, total FGFR) and key downstream effectors (e.g., p-ERK, total ERK; p-AKT, total AKT).

    • Use an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Toxicity Evaluation

A preliminary acute toxicity study is recommended to determine the maximum tolerated dose (MTD).

  • Protocol: Administer single escalating doses of the compound to small groups of non-tumor-bearing mice.

  • Observations: Monitor the animals for a defined period (e.g., 14 days) for signs of toxicity, including weight loss, behavioral changes, and mortality.

  • LD₅₀ Determination: For some 7-azaindole derivatives, an LD₅₀ of approximately 42.09 mg/kg has been reported in rats.[9] Another study in rats noted toxicity at a dose of 75 mg/kg, while a dose of 50 mg/kg was tolerated and showed analgesic activity.[10]

Data Presentation: In Vivo Efficacy

The following table is a template for summarizing the in vivo anti-tumor efficacy data.

Treatment Group Dose and Schedule Mean Final Tumor Volume (mm³ ± SEM) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control-Data0Data
Compound X (Dose 1)e.g., 25 mg/kg, p.o., QDDataDataData
Compound X (Dose 2)e.g., 50 mg/kg, p.o., QDDataDataData
Positive ControlDose and ScheduleDataDataData

Visualizations

Signaling Pathway Diagram

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG Compound 5-Fluoro-2-methyl-1H- pyrrolo[2,3-b]pyridine Compound->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC PLCG->PKC PKC->Transcription

Caption: Generalized FGFR signaling pathway and the inhibitory action of the compound.

Experimental Workflow Diagram

In_Vivo_Xenograft_Workflow A Cell Culture (e.g., HuH-7) B Subcutaneous Implantation in Mice A->B C Tumor Growth (to 150-200 mm³) B->C D Randomization into Treatment Groups C->D E Daily Dosing (Vehicle, Compound, Positive Control) D->E F Monitor Tumor Volume & Body Weight E->F 21 days G Study Termination F->G H Tumor Excision & Analysis (Weight, PD) G->H I Data Analysis (TGI, Statistics) H->I

Caption: Workflow for in vivo xenograft efficacy study.

References

Application Notes and Protocols for 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the 7-azaindole family. This core structure is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for numerous kinase inhibitors. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively investigated as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptors (FGFR) and Janus Kinases (JAK), which are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is frequently implicated in cancer and inflammatory diseases.

These application notes provide a comprehensive guide for the formulation and use of this compound in a cell culture setting, based on established practices for similar small molecule kinase inhibitors.

Product Information

PropertyValueSource
CAS Number 145934-92-5[1][2]
Molecular Formula C₈H₇FN₂[2][3]
Molecular Weight 150.16 g/mol [2][3]
Appearance Solid-
Purity ≥95-97%[2]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound.[1] All work should be conducted in a well-ventilated area or a chemical fume hood.[1]

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash hands thoroughly after handling.
H315: Causes skin irritationP271: Use only outdoors or in a well-ventilated area.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationP362+P364: Take off contaminated clothing and wash it before reuse.

Formulation Protocol for Cell Culture Applications

While specific solubility data for this compound is not widely published, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of similar heterocyclic kinase inhibitors.

Materials
  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Sterile, serum-free cell culture medium

Protocol for Preparing a 10 mM Stock Solution
  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 150.16 g/mol * (1000 mg / 1 g) = 1.50 mg

  • Dissolution:

    • Aseptically weigh out 1.50 mg of this compound and place it into a sterile microcentrifuge tube.

    • Add 1 mL of sterile, anhydrous DMSO to the tube.

    • Vortex or gently warm the solution (e.g., in a 37°C water bath) to facilitate complete dissolution. Visually inspect to ensure no particulates are present.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).

Protocol for Preparing Working Solutions
  • Thaw the Stock Solution:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: It is crucial to add the DMSO stock solution to the cell culture medium and mix immediately to prevent precipitation of the compound. Do not add medium to the concentrated DMSO stock.

  • Final DMSO Concentration:

    • Ensure the final concentration of DMSO in the cell culture wells does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5% v/v). A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Experimental Protocols

The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of inhibitors targeting the JAK/STAT and FGFR signaling pathways. Below are generalized protocols for assessing the activity of this compound in cell-based assays.

Cell Proliferation Assay (e.g., MTT or SRB Assay)

This assay determines the effect of the compound on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure: Follow the specific protocol for your chosen viability reagent (e.g., MTT, SRB, or a commercially available kit).

  • Data Analysis: Measure the absorbance or fluorescence and calculate the concentration that inhibits cell growth by 50% (IC₅₀).

Western Blot Analysis of Signaling Pathways

This method can be used to determine if the compound inhibits the phosphorylation of key proteins in a target signaling pathway.

  • Cell Treatment: Culture cells to 70-80% confluency and treat them with this compound at various concentrations for a defined period. Include a positive control (e.g., a known ligand to stimulate the pathway) and a negative/vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-STAT3, STAT3, p-ERK, ERK).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Potential Signaling Pathways and Experimental Workflows

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are known to inhibit the JAK/STAT and FGFR/MAPK signaling pathways.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene Initiates Inhibitor 5-Fluoro-2-methyl- 1H-pyrrolo[2,3-b]pyridine Inhibitor->JAK Inhibits

Caption: Potential inhibition of the JAK/STAT signaling pathway.

FGFR_MAPK_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Initiates Inhibitor 5-Fluoro-2-methyl- 1H-pyrrolo[2,3-b]pyridine Inhibitor->FGFR Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assays cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Medium prep_stock->prep_working treatment Treat with Compound and Vehicle Control prep_working->treatment cell_culture Seed and Culture Cells cell_culture->treatment proliferation Proliferation Assay (e.g., MTT) treatment->proliferation western Western Blot (p-STAT, p-ERK) treatment->western ic50 Calculate IC50 proliferation->ic50 pathway_analysis Analyze Pathway Inhibition western->pathway_analysis

References

Application Notes and Protocols for the Quantification of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine in research and development settings. The following methods are based on established analytical techniques for structurally similar compounds and are provided as a robust starting point for method development and validation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine scaffold is a core component in various kinase inhibitors and other therapeutic agents.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, process chemistry, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine, is presented below. These properties are essential for the development of analytical methods.

PropertyValueReference
Molecular FormulaC₇H₅FN₂
Molecular Weight136.13 g/mol
AppearanceSolid
Melting Point112-113°C[1]

Note: Properties for the 2-methyl derivative may vary slightly.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material or simple formulations where high sensitivity is not required.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
UV Detection254 nm

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression of the calibration curve to determine the slope, intercept, and correlation coefficient (r²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Hypothetical Performance Characteristics (HPLC-UV)
ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex matrices such as plasma or tissue extracts.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal standard (IS), e.g., a stable isotope-labeled version or a structurally similar compound.

  • Standard laboratory equipment for sample preparation.

2. LC-MS/MS Conditions

ParameterCondition
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)Hypothetical: m/z 151.1 -> 136.1 (Precursor -> Product)
MRM Transition (IS)To be determined based on IS selection
Dwell Time100 ms
Collision EnergyTo be optimized
Capillary Voltage3.5 kV

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Calibration Standards: Prepare calibration standards in the relevant matrix (e.g., plasma) to cover the desired concentration range (e.g., 0.1-100 ng/mL).

  • Sample Preparation (e.g., for plasma):

    • To 100 µL of plasma sample, add the internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Use a weighted linear regression to fit the data.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Hypothetical Performance Characteristics (LC-MS/MS)
ParameterResult
Linearity (r²)> 0.995
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Visualizations

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow A Standard/Sample Weighing B Dissolution in Diluent A->B C Serial Dilution (Standards) B->C Standards D Filtration (0.45 um) B->D Samples C->D E HPLC Injection D->E F UV Detection (254 nm) E->F G Data Analysis F->G

Caption: Workflow for HPLC-UV sample preparation and analysis.

Experimental Workflow for LC-MS/MS Analysis of Plasma Samples

LCMS_Workflow A Plasma Sample + IS B Protein Precipitation (Acetonitrile) A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Evaporation D->E F Reconstitution E->F G LC-MS/MS Injection F->G H Data Analysis G->H

Caption: Workflow for LC-MS/MS sample preparation from plasma.

Logical Relationship of Analytical Methods

Method_Selection Analyte Quantification of 5-Fluoro-2-methyl- 1H-pyrrolo[2,3-b]pyridine HPLC HPLC-UV Analyte->HPLC LCMS LC-MS/MS Analyte->LCMS High_Conc High Concentration Samples (e.g., Bulk, Formulation) HPLC->High_Conc Low_Conc Low Concentration Samples (e.g., Plasma, Tissue) LCMS->Low_Conc High_Selectivity High Selectivity Required LCMS->High_Selectivity

Caption: Decision tree for selecting an analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound, a substituted 7-azaindole, can be approached through several established methods for constructing the pyrrolo[2,3-b]pyridine core. The most common strategies include:

  • Fischer Indole Synthesis: This classic method involves the reaction of a substituted hydrazine, in this case, (5-fluoro-pyridin-2-yl)hydrazine, with a ketone, such as acetone, under acidic conditions.

  • Palladium-Catalyzed Cross-Coupling and Cyclization: A versatile approach that typically involves a Sonogashira coupling of a halogenated pyridine (e.g., 2-amino-5-fluoro-3-iodopyridine) with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring.

  • Bischler-Mohlau Indole Synthesis Analogue: This involves the reaction of a 2-aminopyridine derivative with an α-haloketone.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst.

  • Side product formation: Competing side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include polymerization of starting materials or intermediates, and over-alkylation or -acylation.

  • Suboptimal reaction conditions: The choice of solvent, base, catalyst, and temperature can significantly impact the reaction outcome.

  • Purification losses: The product may be lost during workup and purification steps. This can be due to the product's solubility in the aqueous phase during extraction or irreversible adsorption onto the stationary phase during chromatography.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products is crucial for improving yield and simplifying purification. Consider the following strategies:

  • Control of reaction temperature: Many side reactions are accelerated at higher temperatures. Running the reaction at the lowest effective temperature can improve selectivity.

  • Choice of appropriate catalyst and ligands: In palladium-catalyzed reactions, the choice of ligand can significantly influence the reaction's selectivity and efficiency.

  • Slow addition of reagents: Adding a reactive reagent slowly can help to maintain a low concentration in the reaction mixture, which can suppress side reactions.

  • Use of protecting groups: Protecting reactive functional groups on the starting materials can prevent unwanted side reactions.

Q4: What are the recommended purification methods for this compound?

A4: The purification of this compound typically involves:

  • Extraction: After quenching the reaction, an aqueous workup is usually performed to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the most common method for purifying the crude product. Silica gel is a standard stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst. For palladium catalysts, ensure anaerobic conditions are maintained.
Low reaction temperatureGradually increase the reaction temperature in increments of 5-10 °C and monitor the reaction progress by TLC or LC-MS.
Inappropriate solventScreen different solvents. Aprotic polar solvents like DMF, DMSO, or NMP are often used for cyclization reactions.
Poor quality starting materialsVerify the purity of starting materials by NMR or other analytical techniques.
Multiple Spots on TLC (Indication of Side Products) Reaction temperature is too highLower the reaction temperature.
Incorrect stoichiometryCarefully check the molar ratios of the reactants.
Air or moisture contaminationFor sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification Product is too polar/non-polar for the chosen chromatography systemAdjust the polarity of the mobile phase. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina).
Co-elution of impuritiesIf impurities have similar polarity to the product, consider derivatization of the impurity to alter its polarity, or use an alternative purification technique like preparative HPLC.
Product is unstable on silica gelAdd a small amount of a basic modifier like triethylamine to the mobile phase to prevent streaking and decomposition of basic products on acidic silica gel.

Experimental Protocols

Protocol 1: Synthesis via Fischer Indole Synthesis

This protocol is a representative procedure and may require optimization.

Step 1: Formation of (5-Fluoropyridin-2-yl)hydrazine

This intermediate can be synthesized from 2-chloro-5-fluoropyridine and hydrazine hydrate.

Step 2: Fischer Indole Synthesis

  • To a solution of (5-fluoropyridin-2-yl)hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add acetone (1.1 eq).

  • Add a catalytic amount of a Brønsted acid (e.g., sulfuric acid or polyphosphoric acid).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables provide representative yield data for the synthesis of related pyrrolo[2,3-b]pyridine derivatives, which can serve as a benchmark for optimizing the synthesis of this compound.

Table 1: Reported Yields for a Two-Step Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

StepReaction TypeYield Range (%)
1Aldehyde Condensation45 - 60[1]
2Reduction46 - 80[1]

Table 2: Reported Overall Yield for the Synthesis of 2-methyl-7-azaindole

Synthesis RouteOverall Yield (%)
Acylation and Cyclization> 60[2]

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate start1 5-Fluoropyridin-2-amine int1 (5-Fluoropyridin-2-yl)hydrazine start1->int1 Diazotization, Reduction start2 Acetone product This compound start2->product int1->product Fischer Indole Synthesis (Acetone, Acid catalyst)

Caption: Fischer Indole Synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Change Solvent/Catalyst incomplete->optimize_conditions Yes complete Reaction Complete incomplete->complete No optimize_conditions->check_completion check_side_products Analyze for Side Products (NMR, LC-MS) complete->check_side_products side_products_present Side Products Present? check_side_products->side_products_present modify_conditions Modify Conditions to Minimize Side Products: - Lower Temperature - Slow Reagent Addition side_products_present->modify_conditions Yes no_side_products Minimal Side Products side_products_present->no_side_products No modify_conditions->check_completion evaluate_purification Evaluate Purification Step no_side_products->evaluate_purification purification_issue Issues with Purification? evaluate_purification->purification_issue optimize_purification Optimize Purification: - Adjust Chromatography Conditions - Consider Recrystallization purification_issue->optimize_purification Yes end Improved Yield purification_issue->end No optimize_purification->end

Caption: A logical workflow for troubleshooting low yield in synthesis.

References

troubleshooting 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine by chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the chromatographic purification of this compound?

Before proceeding with column chromatography, it is crucial to perform Thin Layer Chromatography (TLC) to determine the optimal solvent system. The introduction of a fluorine atom can significantly alter the polarity of the molecule compared to non-fluorinated analogs.[1] Start with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.

Q2: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexanes. What should I do?

If your compound remains at the baseline, the solvent system is not polar enough. You can increase the polarity by:

  • Gradually increasing the percentage of ethyl acetate.

  • Switching to a more polar solvent system, such as dichloromethane/methanol. A 5% methanol in dichloromethane solution is a good starting point for polar compounds.

  • For basic compounds like pyridines, which can interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can help improve mobility and reduce tailing.

Q3: I am observing significant tailing of my compound's spot on the TLC plate and the column. How can I resolve this?

Tailing is a common issue with nitrogen-containing heterocyclic compounds due to their interaction with the acidic silanol groups on the silica gel surface. To mitigate tailing:

  • Add a basic modifier: As mentioned above, adding triethylamine or a solution of ammonia in methanol to your eluent can neutralize the acidic sites on the silica gel.

  • Use deactivated silica: If the issue persists, consider using deactivated silica gel (e.g., by treating it with a solution of triethylamine in your non-polar solvent before packing the column).

  • Alternative stationary phases: For particularly problematic separations, alumina (neutral or basic) can be a suitable alternative to silica gel.

Q4: My purified fractions contain impurities that were not visible on the initial TLC. What could be the reason?

Several factors could contribute to this issue:

  • Co-elution: An impurity may have a very similar Rf to your product in the chosen solvent system. Try developing a new solvent system with different solvent selectivities (e.g., replacing ethyl acetate with acetone or ether).

  • Compound degradation: The compound might be unstable on silica gel. You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If degradation is an issue, minimizing the time the compound spends on the column by using flash chromatography with slightly higher pressure is advisable. Using a less acidic stationary phase like deactivated silica or alumina can also prevent degradation.

  • Overloading the column: Loading too much crude material can lead to poor separation and broader peaks, causing overlap between your product and closely eluting impurities.

Q5: The compound is eluting much faster from the column than predicted by the TLC. Why is this happening?

This discrepancy can arise from a few factors:

  • Differences in silica gel: The silica gel on the TLC plate and in the column may have different activities (e.g., water content) or particle sizes, affecting the separation.

  • Solvent composition changes: Ensure the solvent mixture for the column is prepared with the same accuracy as for the TLC.

  • Channeling in the column: Improperly packed columns can have channels that allow the solvent and sample to travel down faster, leading to poor separation. Ensure the silica gel is packed uniformly.

Q6: What are some common impurities I might encounter during the synthesis and purification of this compound?

Based on common synthetic routes, potential impurities could include unreacted starting materials such as 3-ethynyl-5-fluoropyridin-2-amine, catalysts, and byproducts from side reactions.[2] The polarity of these impurities will vary, and a well-chosen gradient elution is often necessary for a clean separation.

Troubleshooting Guide

The following table summarizes common problems, potential causes, and recommended solutions during the chromatographic purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
No Elution / High Retention Eluent polarity is too low.Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol).
Strong interaction with silica gel.Add a basic modifier like triethylamine (0.1-1%) to the eluent.
Poor Separation / Co-elution Inappropriate solvent system.Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol, acetone/hexanes).
Column overloading.Reduce the amount of crude material loaded onto the column.
Improperly packed column (channeling).Repack the column, ensuring a homogenous and level stationary phase bed.
Peak Tailing Strong interaction of the basic nitrogen with acidic silica.Add triethylamine or ammonia in methanol to the mobile phase. Use deactivated silica or alumina.
Compound Degradation on Column Sensitivity to acidic silica gel.Minimize contact time by using flash chromatography. Use a less acidic stationary phase like neutral alumina or deactivated silica.
Irreproducible Results Inconsistent solvent preparation.Prepare fresh eluent for each purification and ensure accurate measurements.
Variations in silica gel activity.Use silica gel from the same batch for TLC and column chromatography.

Experimental Protocols

General Protocol for Flash Column Chromatography Purification
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., start with 20% ethyl acetate in hexanes and gradually increase the polarity).

    • Visualize the spots under UV light (254 nm).

    • The optimal eluent system should give the target compound an Rf value of ~0.2-0.3.

  • Column Preparation (Slurry Method):

    • Select an appropriate size glass column with a stopcock.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (~1 cm).

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack, draining the excess solvent. Gently tap the column to ensure even packing.

    • Add another layer of sand (~1 cm) on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., using a balloon filled with nitrogen or an air pump) to achieve a steady flow rate.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • If a gradient elution is required, gradually increase the polarity of the mobile phase as the column runs.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

G Troubleshooting Workflow for Chromatography Purification start Start Purification tlc Perform TLC Analysis start->tlc rf_ok Rf ~0.2-0.3 and Good Separation? tlc->rf_ok adjust_solvent Adjust Solvent System Polarity rf_ok->adjust_solvent No pack_column Pack Column and Load Sample rf_ok->pack_column Yes adjust_solvent->tlc run_column Run Column and Collect Fractions pack_column->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions pure Fractions Pure? analyze_fractions->pure combine Combine Pure Fractions and Evaporate Solvent pure->combine Yes troubleshoot Troubleshoot Separation Issue pure->troubleshoot No end Purified Product combine->end troubleshoot->adjust_solvent

Caption: A troubleshooting workflow for the purification of this compound by column chromatography.

G Common Problems and Their Causes cluster_problems Observed Problems cluster_causes Potential Causes tailing Peak Tailing acidic_silica Acidic Silica Interaction tailing->acidic_silica coelution Poor Separation wrong_solvent Incorrect Solvent System coelution->wrong_solvent overloading Column Overloading coelution->overloading no_elution High Retention no_elution->acidic_silica no_elution->wrong_solvent degradation Compound Degradation unstable Compound Instability on Silica degradation->unstable unstable->acidic_silica

Caption: Logical relationships between common chromatography problems and their potential causes.

References

overcoming solubility issues with 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound, a derivative of the 7-azaindole scaffold, is characterized by low aqueous solubility. While it is generally soluble in organic solvents, its poor solubility in aqueous buffers is a primary challenge in experimental assays. This is a common characteristic for many heterocyclic compounds used in drug discovery.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. Why is this happening?

A2: This phenomenon, known as "crashing out" or precipitation upon dilution, is common for hydrophobic compounds. The compound is soluble in the 100% organic solvent (like DMSO) but becomes insoluble when the solvent polarity dramatically increases upon dilution into an aqueous buffer. The final concentration of the organic solvent in the assay medium is often too low to maintain the solubility of the compound.

Q3: What is the recommended starting solvent for preparing a stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most common starting solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound. It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.

Q4: How can I improve the solubility of this compound in my aqueous assay buffer?

A4: Several strategies can be employed to enhance aqueous solubility:

  • Co-solvents: Maintaining a low percentage of a co-solvent like DMSO or ethanol in the final assay buffer can help.

  • pH Adjustment: If your assay conditions permit, adjusting the pH of the buffer can increase the solubility of ionizable compounds.

  • Excipients: The use of solubilizing agents such as cyclodextrins or surfactants (e.g., Tween-80, Pluronic F-68) at low, non-disruptive concentrations can be effective.

  • Sonication: Gentle sonication can help to break down small solid particles and aid in dissolution.

  • Warming: Gentle warming of the solution (if the compound is thermally stable) can temporarily increase solubility.

Q5: My kinase assay results are inconsistent or show a flat dose-response curve. Could this be a solubility issue?

A5: Yes, poor solubility is a frequent cause of such issues. If the compound precipitates in the assay plate, the actual concentration in solution is unknown and likely lower than intended, leading to inaccurate and irreproducible results. It is crucial to ensure the compound is fully dissolved at the tested concentrations in the final assay buffer.

Data Presentation: Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. The following table provides a qualitative summary based on the properties of similar 7-azaindole derivatives. It is strongly recommended to experimentally determine the kinetic solubility in your specific assay buffer.

Solvent/Buffer SystemExpected SolubilityRecommendations & Remarks
WaterVery LowNot recommended as a primary solvent.
Phosphate-Buffered Saline (PBS)Very LowProne to precipitation, especially at higher concentrations.
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing high-concentration stock solutions (e.g., 10-50 mM).
EthanolModerateCan be used as a co-solvent, but may have effects on some biological assays.
Dichloromethane, ChloroformHighGenerally good solubility, but not suitable for most biological assays.[1]
Aqueous Buffers with Co-solventsLow to ModerateThe final concentration of the co-solvent (e.g., DMSO <1%) is critical.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound precipitates immediately upon dilution into aqueous buffer. The compound's solubility limit in the final buffer is exceeded.1. Reduce Final Concentration: Test lower concentrations of the compound. 2. Optimize Co-solvent Percentage: Keep the final DMSO concentration as high as your assay tolerates (typically ≤1%). 3. Stepwise Dilution: Perform serial dilutions in buffer containing the final percentage of co-solvent. 4. Use Solubilizing Agents: Add a small amount of a biocompatible surfactant or cyclodextrin to the assay buffer.
Stock solution in DMSO is cloudy or contains visible particles. The compound is not fully dissolved or has a low solubility limit even in DMSO.1. Gentle Warming: Warm the solution gently (e.g., 37°C). 2. Sonication: Use a sonicator bath to aid dissolution. 3. Lower Stock Concentration: Prepare a less concentrated stock solution.
Inconsistent or non-reproducible assay results. Precipitation of the compound at higher concentrations in the assay plate.1. Visual Inspection: Carefully inspect the assay plates under a microscope for any signs of precipitation. 2. Kinetic Solubility Assay: Determine the maximum soluble concentration of the compound in your specific assay buffer (see protocol below). 3. Fresh Dilutions: Always prepare fresh dilutions from the stock solution immediately before use.
Loss of compound activity over time in prepared solutions. Compound instability or precipitation during storage.1. Prepare Fresh: Use freshly prepared solutions for each experiment. 2. Storage: Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound.

Materials:

  • This compound solid

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Transfer the solid to a sterile tube or vial.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the solution vigorously for 2-5 minutes.

  • If the solid is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

  • Alternatively, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

Objective: To determine the maximum concentration at which this compound remains soluble in a specific aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Assay buffer of interest (e.g., PBS, cell culture medium)

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (nephelometry) or a microscope

Procedure:

  • Prepare a serial dilution of the 10 mM stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).

  • In a 96-well plate, add 198 µL of the assay buffer to each well.

  • Add 2 µL of each DMSO dilution of the compound to the corresponding wells of the 96-well plate (this will result in a 1:100 dilution and a final DMSO concentration of 1%).

  • Include a blank control with 2 µL of DMSO added to 198 µL of buffer.

  • Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or visually inspect for precipitation under a microscope.

  • The highest concentration that does not show a significant increase in turbidity or visible precipitate compared to the blank is considered the kinetic solubility limit.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Plate Preparation weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Store at -80°C vortex->store dilute Serial Dilution in Assay Buffer store->dilute Use Stock add_reagents Add Assay Reagents dilute->add_reagents incubate Incubate add_reagents->incubate read Read Plate incubate->read

Caption: A generalized experimental workflow for preparing and using the compound in assays.

troubleshooting_logic start Precipitation Observed? check_conc Is final concentration too high? start->check_conc Yes no_precip Proceed with Assay start->no_precip No lower_conc Lower the final concentration check_conc->lower_conc Yes check_dmso Is DMSO % too low? check_conc->check_dmso No lower_conc->start inc_dmso Increase DMSO % (if assay allows) check_dmso->inc_dmso Yes use_excipient Use solubilizing agents (e.g., cyclodextrins) check_dmso->use_excipient No inc_dmso->start use_excipient->start

Caption: A decision tree for troubleshooting compound precipitation in aqueous buffers.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., FGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) RTK->Downstream Phosphorylation Compound This compound (Kinase Inhibitor) Compound->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: The role of this compound as a kinase inhibitor in a generic signaling pathway.

References

optimizing reaction conditions for 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in pharmaceutical research.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the Larock indole synthesis, which involves a palladium-catalyzed reaction between an ortho-haloaniline and an alkyne.[1][2] In this case, 2-amino-3-iodo-5-fluoropyridine would be reacted with propyne or a propyne equivalent. Another viable route is the Sonogashira coupling of an appropriate pyridine derivative with an alkyne, followed by an intramolecular cyclization.

Q2: I am not getting any product in my Sonogashira coupling step. What are the most critical factors to check?

When a Sonogashira reaction fails, the primary suspects are the catalyst's activity, the quality of the reagents, and the reaction conditions.[3] It is crucial to ensure that the palladium and any copper co-catalysts are not degraded. The reaction must be carried out under anhydrous and anaerobic conditions, as oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[3] Degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) is critical.[3]

Q3: I am observing a black precipitate in my reaction mixture. What does this indicate?

The formation of a black precipitate, often referred to as "palladium black," signifies the decomposition of the palladium catalyst.[3][4] This can be triggered by impurities in the reagents or solvents, an inappropriate choice of solvent, or incorrect reaction temperature.[3] Using fresh, high-purity reagents and solvents can help mitigate this issue. Some anecdotal evidence suggests that certain solvents, like THF, might be more prone to promoting the formation of palladium black.[4]

Q4: Can I perform the Sonogashira coupling without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are possible and are often preferred to prevent the formation of alkyne homocoupling byproducts.[3] These reactions may necessitate specific ligands or different reaction conditions to proceed efficiently.

Q5: What is the general reactivity order for aryl halides in Sonogashira coupling?

The reactivity of the aryl halide significantly influences the reaction's success. The general trend from most to least reactive is: I > OTf > Br > Cl.[3] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may require heating.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via a palladium-catalyzed pathway.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive catalystUse a fresh batch of palladium catalyst and copper(I) iodide.
Poor quality of reagentsEnsure starting materials (aryl halide and alkyne) are pure and free from impurities that could poison the catalyst. Purify if necessary.
Inappropriate solventEnsure the solvent is anhydrous and properly degassed. Consider switching to a different solvent system, such as a mixture of toluene and triethylamine.[5]
Incorrect temperatureOptimize the reaction temperature. While some reactions proceed at room temperature, others may require heating.
Unsuitable baseAn amine base like triethylamine or diisopropylamine is typically required to deprotonate the alkyne. Ensure the base is dry and used in sufficient excess.[3]
Formation of Side Products (e.g., Alkyne Homocoupling) Presence of oxygenThoroughly degas the solvent and reaction mixture and maintain a strict inert atmosphere.
Copper-catalyzed side reactionConsider a copper-free Sonogashira protocol.
Incorrect stoichiometryCarefully control the stoichiometry of the reagents. An excess of the alkyne may be necessary, but a large excess can lead to side reactions.
Incomplete Reaction Insufficient reaction timeMonitor the reaction progress using TLC or LC-MS and allow it to proceed until the starting material is consumed.
Catalyst deactivationIf palladium black is observed, this indicates catalyst decomposition. See the relevant troubleshooting point above.
Difficulty in Product Purification Co-elution with byproductsOptimize the column chromatography conditions (e.g., solvent system, silica gel grade). Recrystallization may be an effective alternative or additional purification step.
Product instabilityThe pyrrolo[2,3-b]pyridine core is generally stable, but prolonged exposure to strong acids or bases during workup should be avoided.

Experimental Protocols

Representative Protocol: Larock Synthesis of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent quality.

Step 1: Synthesis of 2-amino-5-fluoro-3-iodopyridine

This starting material can be synthesized from 2-amino-5-fluoropyridine via iodination using N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or DMF. The reaction progress should be monitored by TLC.

Step 2: Palladium-Catalyzed Cyclization

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-amino-5-fluoro-3-iodopyridine (1.0 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., PPh₃, 0.1 eq).

  • Add a base, such as potassium carbonate (2.0 eq), and a chloride source like lithium chloride (1.0 eq).[1]

  • Add a degassed solvent, such as anhydrous DMF.

  • Introduce propyne gas into the reaction mixture via a balloon or by bubbling it through the solution. Alternatively, a propyne surrogate can be used.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Check_Catalyst Check Catalyst Activity (Pd and Cu) Start->Check_Catalyst Check_Reagents Verify Reagent Purity (Aryl Halide, Alkyne) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) Start->Check_Conditions Use_Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Use_Fresh_Catalyst Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Optimize_Conditions Optimize Conditions (Degas solvent, adjust temp) Check_Conditions->Optimize_Conditions Success Improved Yield Use_Fresh_Catalyst->Success Purify_Reagents->Success Optimize_Conditions->Success Synthesis_Workflow Start Start: 2-amino-5-fluoropyridine Iodination Iodination (NIS) Start->Iodination Intermediate 2-amino-5-fluoro-3-iodopyridine Iodination->Intermediate Coupling Palladium-Catalyzed Cyclization (with Propyne) Intermediate->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Final Product: This compound Purification->Product

References

Technical Support Center: Synthesis of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-Fluoro-2-methyl-7-azaindole).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common synthetic strategies for the 7-azaindole core, adaptable for this compound, include:

  • Madelung Synthesis: This involves the intramolecular cyclization of an N-(o-tolyl)formamide derivative. For the target molecule, a key intermediate would be derived from 2-amino-5-fluoro-3-methylpyridine.

  • Domino Reactions: A one-pot synthesis reacting 2-fluoro-3-methylpyridine with an appropriate aldehyde in the presence of a strong base can yield the 7-azaindole structure.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods build the pyrrole ring onto the pyridine core through reactions like the Sonogashira or Suzuki coupling, followed by cyclization.

Q2: What are the most common side products observed during the synthesis of this compound?

A2: The most frequently reported side products are:

  • 5-Fluoro-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Azaindoline): This is the corresponding reduced form of the target molecule and is a common byproduct, particularly in syntheses utilizing strong bases like alkali amides.[1][2]

  • Aminoalcohol Derivatives: These can arise from aldol-type reactions between intermediates, especially in syntheses starting from o-toluidine derivatives.[2]

  • Over-reduction Products: In methods involving reduction steps, the pyridine ring can sometimes be partially or fully reduced.

  • Positional Isomers: Depending on the starting materials and reaction conditions, other isomers of the fluorinated azaindole may be formed.

Q3: How can I purify the crude this compound?

A3: Standard purification techniques are effective for isolating the target compound:

  • Column Chromatography: Silica gel chromatography is a reliable method for separating the desired product from side products and unreacted starting materials. A common eluent system is a gradient of ethyl acetate in hexanes.[3]

  • Recrystallization: This is a cost-effective method for purifying the solid product. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of dichloromethane and hexanes.[3]

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guides

Issue 1: High levels of the azaindoline side product are observed.

Cause: The choice of base and reaction conditions can significantly influence the formation of the reduced azaindoline byproduct. Lithium-based strong amides, such as Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2), have been shown to selectively favor the formation of the azaindoline.[1]

Solution:

  • Change the Base: Switching from a lithium-based amide to a potassium-based amide, such as Potassium bis(trimethylsilyl)amide (KN(SiMe3)2), can dramatically shift the selectivity towards the desired 7-azaindole.[1]

  • Optimize Reaction Temperature and Time: Carefully control the reaction temperature and monitor the progress by TLC or LC-MS to minimize over-reduction.

BaseDesired Product (7-Azaindole) Assay Yield (%)Side Product (7-Azaindoline) Assay Yield (%)
KN(SiMe3)25618
NaN(SiMe3)2No ReactionNo Reaction
LiN(SiMe3)2056 (isolated yield)

Data adapted from a study on a similar 7-azaindole synthesis.[1]

Issue 2: Formation of an unknown, more polar impurity.

Cause: This could be an aminoalcohol side product resulting from an aldol-type condensation of an intermediate aldehyde, which can be formed during certain Madelung-type syntheses.[2]

Solution:

  • Control of Reaction Intermediates: Ensure complete conversion of the starting material to the N-formyl derivative before initiating the cyclization step.

  • Purification: This polar impurity can typically be removed by silica gel column chromatography.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Aryl-7-Azaindoles using KN(SiMe3)2

This protocol is adapted from a method for the synthesis of 2-aryl-7-azaindoles and can be applied to the synthesis of this compound by using the appropriate starting materials.[1]

  • To a solution of 2-fluoro-3-methylpyridine (1.0 eq) and the desired aryl aldehyde (1.0 eq) in anhydrous diisopropyl ether (iPr2O), add Potassium bis(trimethylsilyl)amide (KN(SiMe3)2) (3.0 eq) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_product Products 2_fluoro_3_picoline 2-Fluoro-3-picoline reaction_intermediate Reaction Intermediate 2_fluoro_3_picoline->reaction_intermediate 1. aldehyde Aryl Aldehyde aldehyde->reaction_intermediate 1. azaindole 5-Fluoro-2-methyl-7-azaindole (Desired Product) azaindoline 5-Fluoro-2-methyl-7-azaindoline (Side Product) base Base base->reaction_intermediate 1. reaction_intermediate->azaindole KN(SiMe3)2 reaction_intermediate->azaindoline LiN(SiMe3)2

Caption: Reaction pathway showing the influence of the base on product selectivity.

troubleshooting_workflow start High Azaindoline Side Product Detected check_base Identify the base used in the reaction start->check_base is_li_base Is it a Lithium-based amide (e.g., LiN(SiMe3)2)? check_base->is_li_base switch_base Switch to a Potassium-based amide (e.g., KN(SiMe3)2) is_li_base->switch_base Yes optimize_conditions Optimize reaction temperature and time is_li_base->optimize_conditions No switch_base->optimize_conditions end Reduced Azaindoline Formation optimize_conditions->end

Caption: Troubleshooting workflow for minimizing azaindoline side product formation.

References

addressing low purity of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, particularly addressing issues of low purity after synthesis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common purity issues encountered during the synthesis of this compound.

Q1: My final product shows multiple spots on the TLC plate after synthesis. What are the likely impurities?

A1: The presence of multiple spots on your TLC plate indicates a mixture of compounds. Based on common synthetic routes for 2-methyl-7-azaindole derivatives, such as the Fischer indole synthesis or the Madelung synthesis, the impurities could include:

  • Unreacted Starting Materials: Residual 5-fluoro-2-hydrazinopyridine or the N-acyl-2-amino-5-fluoropyridine precursor may be present.

  • Intermediate Products: Incomplete cyclization can lead to the presence of the hydrazone intermediate (from Fischer indole synthesis) or the N-acylated aminopyridine.

  • Isomeric Byproducts: Depending on the precise synthetic route and reaction conditions, the formation of other positional isomers of the azaindole is a possibility, though often a minor one with appropriately chosen starting materials.

  • Degradation Products: The azaindole core can be sensitive to harsh acidic or basic conditions and high temperatures, which can lead to decomposition.

  • Polymeric Materials: Under certain conditions, starting materials or intermediates can undergo polymerization.

To begin troubleshooting, it is crucial to identify these impurities.

Q2: How can I identify the specific impurities in my product?

A2: A combination of analytical techniques is recommended for impurity identification:

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the main product from the impurities. This will also allow for quantification of the purity. A common starting point is a C18 column with a mobile phase gradient of acetonitrile and water, with a small amount of a modifier like trifluoroacetic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for determining the molecular weights of the impurities, providing crucial clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity (e.g., via preparative HPLC), 1H and 13C NMR spectroscopy can fully elucidate its structure. Comparing the spectra of your impure product to that of a pure standard can also help identify impurity peaks.

Q3: My reaction seems to be incomplete, leading to low yield and purity. How can I improve the reaction conversion?

A3: Optimizing reaction conditions is key to driving the reaction to completion:

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC. If starting material is still present after the initially planned reaction time, consider extending it. A moderate increase in temperature may also improve conversion, but be cautious of potential degradation.

  • Reagent Stoichiometry: Ensure that the reagents are added in the correct stoichiometric ratios. For instance, in a Fischer indole synthesis, a slight excess of the ketone (acetone) may be beneficial.

  • Catalyst Activity: If using a catalyst (e.g., an acid catalyst in the Fischer synthesis), ensure its activity is not compromised. Use a fresh batch of catalyst if necessary.

Q4: I am struggling to purify my product using column chromatography. What conditions should I try?

A4: Column chromatography is a standard method for purifying pyrrolopyridine derivatives. The choice of the solvent system is critical.

  • Solvent System Selection: Start by developing a solvent system using thin-layer chromatography (TLC). A good system should give a retention factor (Rf) of 0.2-0.4 for your desired product. For compounds of this polarity, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. Gradually increasing the polarity of the eluent (gradient elution) often provides the best separation.

  • Silica Gel: Standard silica gel (60-120 mesh or 230-400 mesh) is typically suitable.

A recommended starting gradient for column chromatography is 10% ethyl acetate in hexanes, gradually increasing to 50-100% ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method for the synthesis of 2-substituted azaindoles is the Madelung synthesis . A plausible route for this compound involves the cyclization of N-(5-fluoro-3-methylpyridin-2-yl)acetamide under the influence of a strong base. A Chinese patent suggests that a similar compound, 2-methyl-7-azaindole, can be prepared by the acylation of 2-amino-3-methylpyridine followed by a cyclization reaction.[1]

Another common approach is the Fischer indole synthesis , which would involve the reaction of a hydrazine derivative of 5-fluoro-2-aminopyridine with acetone in the presence of an acid catalyst.

Q2: What are the expected spectroscopic data for pure this compound?

  • ¹H NMR: Signals corresponding to the methyl group (a singlet around 2.4-2.6 ppm), aromatic protons on the pyridine and pyrrole rings, and a broad singlet for the N-H proton of the pyrrole ring (typically downfield, >10 ppm).

  • ¹³C NMR: Resonances for the methyl carbon, and aromatic carbons, with the carbon attached to the fluorine showing a characteristic coupling (C-F coupling).

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (C₈H₇FN₂ = 150.15 g/mol ).

Q3: Can I purify this compound by recrystallization?

A3: Yes, recrystallization is a highly effective method for purifying solid organic compounds and can significantly improve the purity of your product. The key is to find a suitable solvent or solvent system.

  • Solvent Screening: You should screen a range of solvents with varying polarities. Good candidates include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures of these with non-polar solvents like hexanes.

  • General Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the product is highly soluble, you can add a less polar "anti-solvent" dropwise until turbidity is observed, then heat until the solution is clear again. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Collect the crystals by filtration. A patent for the synthesis of 2-methyl-7-azaindole reports successful recrystallization from ethanol to achieve a purity of over 99.5%.[1]

Q4: How do I monitor the progress of my synthesis reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your reaction. Spot the reaction mixture alongside your starting materials on a TLC plate and elute with a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction is proceeding. For more quantitative monitoring, you can take aliquots from the reaction mixture and analyze them by HPLC.

Data Presentation

Table 1: Troubleshooting Guide for Low Purity of this compound

Observed Problem Potential Cause Suggested Solution
Multiple spots on TLCIncomplete reactionExtend reaction time, increase temperature moderately, check reagent stoichiometry.
Side product formationOptimize reaction conditions (temperature, catalyst), consider a different synthetic route.
Degradation of productUse milder reaction conditions (lower temperature, less harsh acid/base).
Low yieldPoor conversionSee "Incomplete reaction" above.
Product loss during workupOptimize extraction and purification procedures.
Competing side reactionsSee "Side product formation" above.
Difficulty in purificationCo-eluting impuritiesOptimize column chromatography solvent system (try different solvent mixtures and gradients).
Product instability on silicaConsider using a different stationary phase (e.g., alumina) or purification method (recrystallization).

Table 2: Recommended Purification Techniques and Conditions

Purification Method Conditions Expected Outcome
Column Chromatography Stationary Phase: Silica gel (60-120 or 230-400 mesh) Mobile Phase: Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 70%)Separation of the desired product from less polar and more polar impurities.
Recrystallization Solvent Screening: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate/HexanesHigh purity crystalline solid. A purity of >99% is often achievable.[1]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Start eluting with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a chosen solvent. Heat the mixture to boiling. If the solid dissolves completely, it is a good candidate solvent. If it does not dissolve, add more solvent dropwise until it does.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystals have started to form, cool the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Troubleshooting_Workflow start Low Purity of this compound tlc_analysis Perform TLC Analysis start->tlc_analysis multiple_spots Multiple Spots Observed tlc_analysis->multiple_spots single_spot Single Major Spot with Tailing/Streaking tlc_analysis->single_spot identify_impurities Identify Impurities (HPLC, LC-MS) multiple_spots->identify_impurities Yes overloaded_tlc Sample Overloaded on TLC? single_spot->overloaded_tlc Yes incomplete_reaction Incomplete Reaction? identify_impurities->incomplete_reaction side_reactions Side Reactions? incomplete_reaction->side_reactions No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_reaction Yes side_reactions->optimize_reaction Yes optimize_purification Optimize Purification (Column Chromatography, Recrystallization) side_reactions->optimize_purification No pure_product High Purity Product optimize_reaction->pure_product optimize_purification->pure_product overloaded_tlc->optimize_purification No rerun_tlc Re-run TLC with Lower Concentration overloaded_tlc->rerun_tlc Yes rerun_tlc->tlc_analysis

Caption: Troubleshooting workflow for addressing low purity.

Synthetic_Pathway cluster_madelung Madelung Synthesis cluster_fischer Fischer Indole Synthesis start_m 2-Amino-5-fluoro-3-methylpyridine step1_m Acylation (e.g., Ac₂O) start_m->step1_m intermediate_m N-(5-fluoro-3-methylpyridin-2-yl)acetamide step1_m->intermediate_m step2_m Cyclization (Strong Base) intermediate_m->step2_m product_m This compound step2_m->product_m start_f 5-Fluoro-2-hydrazinopyridine step1_f Condensation with Acetone start_f->step1_f intermediate_f Hydrazone Intermediate step1_f->intermediate_f step2_f Cyclization (Acid Catalyst) intermediate_f->step2_f product_f This compound step2_f->product_f

Caption: Plausible synthetic routes to the target compound.

Purification_Decision_Tree start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No recrystallization_successful Recrystallization Successful? try_recrystallization->recrystallization_successful recrystallization_successful->column_chromatography No purity_check Check Purity (HPLC, NMR) recrystallization_successful->purity_check Yes column_chromatography->purity_check high_purity High Purity Product purity_check->high_purity

Caption: Decision tree for selecting a purification method.

References

stability of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the handling and stability of this compound, particularly in DMSO solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound as a solid and in a DMSO solution?

A1:

  • Solid Form: As a solid, the compound is generally stable under recommended storage conditions.[1] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and sources of ignition.[1]

  • DMSO Solution: For solutions in DMSO, it is recommended to store them at -20°C or -80°C for long-term use.[2] Aliquoting the solution into single-use vials is advised to avoid repeated freeze-thaw cycles.[2] For short-term storage, 4°C for up to a week may be acceptable, but stability should be verified.[2]

Q2: Is this compound expected to be stable in DMSO at room temperature?

Q3: Are there any known incompatibilities for this compound?

A3: Safety data sheets for similar compounds indicate incompatibility with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][4] Contact with these materials should be avoided.

Q4: My DMSO solution of this compound has developed a yellow tint. Is this a sign of degradation?

A4: A change in color can be an indicator of a chemical change or degradation. It is recommended to analyze the solution by a suitable analytical method like HPLC or LC-MS to check for the appearance of new peaks, which would suggest the formation of impurities or degradation products. See the troubleshooting guide below for more details.

Q5: Can I use DMSO from any source for my experiments?

A5: It is crucial to use high-purity, anhydrous DMSO, especially when preparing stock solutions for long-term storage or for use in sensitive biological assays. Lower-purity DMSO may contain water and other impurities that can promote compound degradation or interfere with experiments.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC/LC-MS Analysis of a DMSO Stock Solution

If you observe new peaks that were not present in the initial analysis of your compound, it may indicate degradation or contamination.

  • Possible Cause 1: Compound Degradation. The pyrrolo[2,3-b]pyridine scaffold, while generally stable, can be susceptible to oxidation or hydrolysis under certain conditions (e.g., presence of water in DMSO, exposure to light or air over time).

  • Possible Cause 2: DMSO-related Artifacts. DMSO itself can sometimes contribute to artifact peaks, especially in mass spectrometry.

  • Possible Cause 3: Contamination. The vial, solvent, or handling process may have introduced contaminants.

Troubleshooting Steps:

  • Analyze a Blank: Inject a sample of the same DMSO used for your stock solution into the HPLC/LC-MS system to rule out solvent-related impurities.

  • Prepare a Fresh Solution: Prepare a new stock solution from the solid compound and analyze it immediately. If the new solution is clean, it confirms that the issue was with the previously stored solution.

  • Assess Storage Conditions: Review your storage procedures. Ensure the solution was stored at or below -20°C and protected from light, and that freeze-thaw cycles were minimized.

  • Consider Structure of Impurities: If you have high-resolution mass spectrometry data, attempt to determine the molecular formula of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).

Issue 2: Inconsistent Results in Biological Assays

If you observe a loss of potency or inconsistent results from assays using your DMSO stock solution, compound integrity should be investigated.

  • Possible Cause 1: Degradation. The active concentration of your compound may have decreased due to degradation in the stock solution.

  • Possible Cause 2: Solubility Issues. The compound may be precipitating out of solution, especially after dilution into aqueous assay buffers. 7-azaindole derivatives can sometimes have poor solubility.[5]

  • Possible Cause 3: DMSO Effects. DMSO can have direct effects on cells and proteins, and its concentration in the final assay should be kept low and consistent across all experiments.[6]

Troubleshooting Steps:

  • Check Purity: Re-analyze the stock solution by HPLC to confirm the purity and concentration of the compound.

  • Verify Solubility: After diluting the DMSO stock into your final assay buffer, centrifuge the solution and analyze the supernatant by HPLC to ensure the compound has remained in solution at the desired concentration.

  • Run a DMSO Control: Ensure your assay includes a vehicle control with the same final concentration of DMSO as your test samples to account for any solvent effects.

  • Use a Freshly Prepared Stock: Compare the activity of the stored stock solution with a freshly prepared one to determine if there is a significant difference in performance.

Quantitative Data Summary

While specific stability data for this compound in DMSO is not publicly available, the following table summarizes general information derived from safety data sheets and vendor information for the compound and its analogs.

ParameterValue/RecommendationSource
Physical State Solid[7]
Melting Point ~110-113 °C[7][8]
Chemical Stability Stable under recommended storage conditions.[1][4]
Conditions to Avoid Heat, sparks, open flames, sources of ignition, moisture.[1][4]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[1][4]
Recommended Storage (Solid) Cool, dry, well-ventilated place in a tightly sealed container.[1]
Recommended Storage (Solution) Short term: 4°C (up to one week). Long term: -20°C to -80°C.[2]

Experimental Protocols

Protocol 1: HPLC-UV Method for Assessing Purity and Stability

This protocol provides a general method to monitor the stability of this compound in a DMSO solution over time.

  • Materials:

    • This compound

    • Anhydrous, HPLC-grade DMSO

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid (FA) or Trifluoroacetic acid (TFA)

    • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Preparation of Stock Solution (Timepoint 0):

    • Accurately weigh ~5 mg of the compound into a clean vial.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Immediately perform an initial HPLC analysis (T=0).

    • Store the stock solution at the desired temperature condition (e.g., room temperature, 4°C, -20°C).

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: ACN with 0.1% FA

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection Wavelength: Scan from 210-400 nm; monitor at 254 nm and the compound's absorbance maximum.

  • Stability Study Procedure:

    • At specified time points (e.g., 24h, 48h, 1 week, 1 month), thaw an aliquot of the stock solution (if frozen).

    • Dilute a sample of the stock solution to an appropriate concentration for HPLC analysis (e.g., 50 µM in 50:50 ACN:Water).

    • Inject the sample and analyze using the HPLC method described above.

    • Calculate the purity of the main peak as a percentage of the total peak area. Compare this to the T=0 analysis. A decrease in the main peak area % alongside the appearance of new peaks indicates degradation.

Visualizations

Stability_Study_Workflow cluster_prep Solution Preparation cluster_analysis Analysis & Storage cluster_eval Data Evaluation prep_solid Weigh Solid Compound prep_dmso Dissolve in Anhydrous DMSO (e.g., 10 mM Stock) prep_solid->prep_dmso analysis_t0 Initial Analysis (T=0) [HPLC/LC-MS] prep_dmso->analysis_t0 Immediate Analysis storage Aliquot and Store at Test Conditions (RT, 4°C, -20°C) analysis_t0->storage analysis_tx Analyze at Subsequent Timepoints (Tx) storage->analysis_tx compare Compare Purity & Impurity Profile (Tx vs T=0) analysis_tx->compare conclusion Determine Stability Under Test Conditions compare->conclusion

Caption: Workflow for assessing compound stability in DMSO.

Troubleshooting_Tree start Inconsistent Assay Results or New HPLC/LC-MS Peaks check_purity Re-analyze Stock Solution by HPLC/LC-MS start->check_purity q_new_peaks Are new peaks present compared to T=0? check_purity->q_new_peaks degradation Conclusion: Degradation has occurred. Action: Use fresh stock. Re-evaluate storage conditions (temp, light). q_new_peaks->degradation Yes no_degradation Purity is acceptable. q_new_peaks->no_degradation No check_solubility Check solubility in final assay buffer no_degradation->check_solubility q_soluble Is compound fully dissolved at final concentration? check_solubility->q_soluble precipitation Issue: Precipitation. Action: Lower final concentration, add co-solvent, or re-formulate. q_soluble->precipitation No no_solubility_issue Solubility is acceptable. Consider other factors (e.g., target interaction, assay artifacts). q_soluble->no_solubility_issue Yes

References

troubleshooting inconsistent results in 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine cell assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives in cell-based assays. Inconsistent results can arise from a variety of factors, from experimental technique to the inherent biological complexity of the assays. This guide is designed to help you identify and address common issues to ensure the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold?

A1: The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a core structure frequently used in the development of kinase inhibitors.[1] This scaffold can mimic the hinge-binding motif of ATP, allowing it to competitively bind to the ATP-binding site of various kinases.[1] Derivatives of this compound have been investigated as inhibitors of several kinase families, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), and C-ros oncogene 1 (ROS1).[2][3][4] Therefore, the precise mechanism of action will depend on the specific derivative and the kinase it targets.

Q2: I'm observing high variability between my replicate wells. What are the most common causes?

A2: High variability in replicate wells is a frequent issue in cell-based assays and can often be attributed to several factors:

  • Inconsistent Cell Seeding: A non-uniform cell suspension is a primary cause of variability. It is crucial to ensure a homogenous cell suspension before and during the plating process.

  • "Edge Effect": The outer wells of a 96-well plate are susceptible to higher rates of evaporation, which can alter the concentration of media components and the test compound. This can lead to significant differences in cell growth and viability in these wells.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents will directly contribute to variability. Regular calibration of pipettes and consistent pipetting technique are essential.

  • Compound Precipitation: Small molecules can have limited solubility in aqueous cell culture media. If the compound precipitates, its effective concentration will differ between wells.

Q3: My untreated control cells are showing poor viability or inconsistent growth. What should I investigate?

A3: Issues with untreated control cells indicate a problem with the general cell culture conditions or the assay setup itself. Key areas to check include:

  • Cell Health: Ensure that the cells are healthy, in the logarithmic growth phase, and have not been passaged excessively.

  • Contamination: Check for any signs of microbial contamination, such as bacteria, yeast, or mycoplasma.

  • Incubator Conditions: Verify that the incubator is maintaining the correct temperature, humidity, and CO2 levels.

Q4: How does the ATP concentration in my kinase assay affect the results for an ATP-competitive inhibitor?

A4: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the concentration of ATP in the assay.[5] In vitro kinase assays are often performed at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP. This allows for a more direct measurement of the inhibitor's affinity (Ki). However, cellular ATP concentrations are typically much higher (in the millimolar range), which can lead to a discrepancy between the results of in vitro and cell-based assays.[5]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Between Experiments
Possible Cause Troubleshooting Step Expected Outcome
Variability in Cell Passage Number Standardize the passage number of cells used for each experiment. Ensure cells are within a consistent, low-passage range.More consistent cellular response to the compound, leading to more reproducible IC50 values.
Inconsistent Cell Seeding Density Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. Always use a hemocytometer or an automated cell counter to ensure accurate cell numbers.A linear relationship between cell number and assay signal, reducing variability due to differences in cell density.
Compound Degradation Prepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.Consistent compound potency across experiments.
Variable Incubation Times Strictly adhere to the same incubation times for compound treatment and assay reagent development in all experiments.Uniform exposure to the compound and consistent assay development, leading to less variability.
Issue 2: Low or No Apparent Effect of the Compound
Possible Cause Troubleshooting Step Expected Outcome
Compound Insolubility Visually inspect the wells after adding the compound for any signs of precipitation. If solubility is an issue, consider using a lower concentration of DMSO or a different solvent. The final DMSO concentration should typically be below 0.5%.The compound remains in solution, ensuring that the cells are exposed to the intended concentration.
Incorrect Compound Concentration Verify the calculations for your serial dilutions. If possible, confirm the concentration of your stock solution spectrophotometrically.Accurate dosing of the cells and a more reliable dose-response curve.
Cell Line Insensitivity Research the specific cell line to ensure it expresses the target kinase and is dependent on its activity. Consider using a positive control cell line known to be sensitive to the compound or pathway inhibitor.Confirmation that the lack of effect is biological rather than technical.
Suboptimal Assay Conditions Optimize the assay parameters, such as incubation time and cell density, to ensure a sufficiently robust signal window.A clear and measurable signal that can be effectively inhibited.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of a Representative 1H-pyrrolo[2,3-b]pyridine Derivative (Compound 4h)

Target KinaseIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[2]

Experimental Protocols

General Cell Viability (MTT) Assay Protocol

This protocol outlines the general steps for assessing cell viability using the MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[6]

  • Formazan Solubilization and Data Acquisition:

    • After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[7]

    • Mix gently on an orbital shaker to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

General In Vitro Kinase Assay Protocol

This protocol provides a general framework for a fluorescence-based in vitro kinase assay.

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., containing HEPES pH 7.5, MgCl2, DTT, and a detergent).

    • Prepare the kinase, substrate, and ATP solutions in the kinase buffer.

  • Assay Setup:

    • In a 96-well or 384-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (a known inhibitor for the target kinase).

    • Add the kinase to all wells except for the "no enzyme" control wells.

    • Add the substrate to all wells except for the "no substrate" control wells.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Add the detection reagent according to the manufacturer's instructions for the specific fluorescence-based assay being used.

    • Incubate as required for signal development.

  • Data Acquisition:

    • Read the fluorescence on a suitable plate reader at the appropriate excitation and emission wavelengths.

Visualizations

Troubleshooting_Workflow start Inconsistent Results Observed check_controls Review Control Well Performance (Untreated, Vehicle, Positive) start->check_controls controls_ok Controls Appear Normal check_controls->controls_ok Yes controls_bad Controls Show Poor Performance check_controls->controls_bad No high_variability High Variability in Replicates? controls_ok->high_variability troubleshoot_seeding Refine Cell Seeding Protocol: - Ensure homogenous suspension - Calibrate pipettes - Avoid edge effects high_variability->troubleshoot_seeding Yes low_activity Low Compound Activity? high_variability->low_activity No end_resolve Issue Resolved troubleshoot_seeding->end_resolve troubleshoot_compound Verify Compound Integrity: - Check solubility/precipitation - Confirm concentration - Use fresh dilutions low_activity->troubleshoot_compound Yes low_activity->end_resolve No troubleshoot_compound->end_resolve troubleshoot_culture Investigate General Cell Culture: - Check for contamination - Verify cell health and passage number - Confirm incubator settings controls_bad->troubleshoot_culture troubleshoot_culture->end_resolve

Caption: A logical workflow for troubleshooting inconsistent results in cell-based assays.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Compound 5-Fluoro-2-methyl- 1H-pyrrolo[2,3-b]pyridine (Kinase Inhibitor) Compound->FGFR Inhibits (ATP-Competitive) Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription PLCg->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Leads to

Caption: Simplified FGFR signaling pathway and the inhibitory action of a kinase inhibitor.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Compound 5-Fluoro-2-methyl- 1H-pyrrolo[2,3-b]pyridine (JAK Inhibitor) Compound->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes pSTAT_nuc p-STAT Dimer pSTAT->pSTAT_nuc Translocates to Nucleus DNA DNA pSTAT_nuc->DNA Binds to Gene_Expression Gene Expression (Inflammation, Immunity) DNA->Gene_Expression Regulates

Caption: Overview of the JAK-STAT signaling pathway and the site of inhibition.

References

Technical Support Center: Optimizing Incubation Times for 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing experimental conditions for treatment with 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the synthesis of various kinase inhibitors.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in a research setting?

A1: this compound serves as a crucial building block in the synthesis of targeted therapies, particularly kinase inhibitors for cancer treatment.[1] Its derivatives have been investigated as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR).[3][4] Therefore, in a research context, it is often used as a lead compound or a reference structure in the development of novel small molecule inhibitors.

Q2: Why is optimizing the incubation time for this compound critical?

A2: Optimizing the incubation time is essential for accurately determining the efficacy and potency of any derivative compound.[5] Insufficient incubation may lead to an underestimation of its activity, while excessively long incubation periods can cause secondary effects like cytotoxicity or the activation of compensatory signaling pathways, which can confound the results.[5][6]

Q3: What is a recommended starting point for a time-course experiment?

A3: The ideal starting point depends on the biological endpoint being measured. For signaling pathway studies, such as analyzing the phosphorylation of a direct target via Western Blot, shorter incubation times are generally sufficient. For assessing cellular endpoints like cell viability or apoptosis, longer incubation times are typically necessary.[5]

Q4: How does the concentration of the inhibitor influence the optimal incubation time?

A4: The rate at which the compound engages its target and elicits a biological response is dependent on both time and concentration.[5] At higher concentrations, the desired effect may be observed at earlier time points. Conversely, lower, more physiologically relevant concentrations may require longer incubation to produce a significant response.[5] It is advisable to conduct time-course experiments at a concentration around the anticipated IC50 value.[5]

Q5: Should the cell culture medium be changed during a long incubation period?

A5: For experiments extending beyond 48 hours, it is good practice to refresh the medium containing the inhibitor. This helps to ensure that the inhibitor concentration remains stable and that nutrients are not depleted from the culture.[5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells in a cell viability assay. 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Edge effects: Evaporation from wells on the perimeter of the plate. 3. Pipetting errors: Inaccurate dispensing of compound or reagents.1. Ensure thorough mixing of cell suspension before and during plating. 2. Fill outer wells with sterile PBS or medium to minimize evaporation. [7] 3. Use calibrated pipettes and practice consistent pipetting technique.
No observable effect of the compound at any concentration or time point. 1. Compound inactivity: The compound may not be active against the chosen cell line or target. 2. Incorrect concentration range: The concentrations tested may be too low. 3. Compound degradation: The compound may be unstable or improperly stored.1. Confirm target expression in your cell line using methods like Western Blot or qPCR. 2. Test a broader and higher concentration range (e.g., up to 100 µM). [7] 3. Prepare fresh dilutions from a new stock solution. Avoid repeated freeze-thaw cycles.[5][8]
High levels of cell death across all concentrations, including very low ones. 1. Incubation time is too long: Prolonged exposure can lead to off-target cytotoxicity.[5] 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[7] 3. Compound has off-target toxicity: The molecule may be affecting other essential cellular processes.[5]1. Reduce the maximum incubation time; test earlier time points (e.g., 24h and 48h instead of 72h). [5] 2. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1% for DMSO). Run a vehicle-only control. [5][7] 3. Consider counter-screening against other targets or using a less sensitive cell line to assess specificity.
The biological response decreases at later time points. 1. Cellular adaptation: Cells may activate feedback mechanisms to counteract the inhibitor's effect. 2. Inhibitor metabolism: The cells may be metabolizing or extruding the compound. 3. Cytotoxicity: Cell death at later time points can lead to a reduced overall signal.1. Focus on earlier time points to capture the initial, direct effect. This may be your optimal incubation window. [6] 2. Consider replenishing the inhibitor in long-term experiments. [6] 3. Perform a cell viability assay in parallel with your primary endpoint measurement to monitor for toxicity. [6]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation for Cell Viability

This protocol outlines a general procedure to determine the optimal incubation time for a derivative of this compound using a cell viability assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they remain in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere and recover for 24 hours.

  • Inhibitor Preparation: Prepare a stock solution in a suitable solvent (e.g., DMSO). On the day of the experiment, create a serial dilution of the inhibitor in complete culture medium. A common approach is to prepare these at 2x the final desired concentration. Also, prepare a vehicle-only control (e.g., 0.1% DMSO in medium).[5]

  • Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the inhibitor dilutions and controls to the appropriate wells.

  • Incubation: Prepare a separate plate for each incubation period to be tested (e.g., 24, 48, and 72 hours). Incubate the plates at 37°C and 5% CO₂.[5]

  • Cell Viability Assay: At the end of each designated incubation period, perform a cell viability assay (e.g., using an MTS or a luminescence-based reagent) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.

    • Plot the percent viability against the log of the inhibitor concentration for each incubation time.

    • Use non-linear regression to determine the IC50 value at each time point. The optimal incubation time is often the point at which the IC50 value stabilizes, indicating that the maximal effect at a given concentration has been reached.

Protocol 2: Western Blot Analysis of Target Phosphorylation

This protocol is for assessing the effect of the compound on a specific signaling pathway.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the inhibitor at a fixed concentration (e.g., 5-10 times the Ki or a known effective concentration) for various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).[6]

  • Sample Collection: At each time point, wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the change in protein phosphorylation over time. The optimal incubation time is typically where the maximal inhibition of phosphorylation is observed.

Visualizations

G cluster_0 Experimental Workflow: Incubation Time Optimization A 1. Cell Seeding (e.g., 96-well plate) B 2. Inhibitor Treatment (Dose-response at multiple time points) A->B C 3. Incubation (e.g., 24h, 48h, 72h) B->C D 4. Endpoint Assay (e.g., Cell Viability, Western Blot) C->D E 5. Data Analysis (Determine IC50 or maximal effect) D->E F Optimal Incubation Time Identified E->F

Caption: Workflow for optimizing incubation time.

G cluster_1 Hypothetical Signaling Pathway Inhibition Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Binds & Activates Downstream Downstream Signaling (e.g., RAS-MEK-ERK) Receptor->Downstream Phosphorylates Inhibitor 5-Fluoro-2-methyl-1H- pyrrolo[2,3-b]pyridine Derivative Inhibitor->Receptor Inhibits Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Inhibition of a receptor tyrosine kinase pathway.

G cluster_2 Troubleshooting Logic Start High Cell Death in all wells? Solvent Check solvent (e.g., DMSO) concentration Start->Solvent Yes NoEffect No significant effect observed? Start->NoEffect No Time Reduce max incubation time Solvent->Time OffTarget Investigate off-target effects Time->OffTarget Concentration Increase compound concentration range NoEffect->Concentration Yes Target Confirm target expression Concentration->Target

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Dealing with Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing compound precipitation in cell culture media. Precipitation can significantly impact experimental results by altering the effective compound concentration and introducing artifacts.[1]

Frequently Asked questions (FAQs)

Issue 1: Immediate Precipitation Upon Addition to Media

Question: My compound, dissolved in an organic solvent (like DMSO), immediately forms a precipitate when I add it to my cell culture medium. What is happening and how can I resolve this?

Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment like cell culture media, where its solubility is much lower.[2][3] Several factors can contribute to this phenomenon.

Troubleshooting Steps:

  • Reduce Final Concentration: The most common cause is exceeding the compound's aqueous solubility limit.[2] Try reducing the final working concentration of your compound.

  • Optimize Dilution Technique: Rapidly adding a concentrated stock to a large volume of media can cause localized high concentrations and immediate precipitation.[4] Employ a serial dilution method by first diluting the stock in a smaller volume of pre-warmed media before adding it to the final culture volume.[5] Adding the compound dropwise while gently vortexing can also help.[4]

  • Pre-warm the Media: The solubility of many compounds increases with temperature.[6] Always use cell culture media that has been pre-warmed to 37°C.[4]

  • Minimize Final Solvent Concentration: While a solvent like DMSO is necessary for initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[2] It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[5]

Issue 2: Precipitation Observed After Incubation

Question: The media containing my compound looked clear initially, but after a few hours or days in the incubator, I see a cloudy or crystalline precipitate. What could be the cause?

Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture.

Troubleshooting Steps:

  • pH Shifts in Media: Cellular metabolism can lead to a decrease in the pH of the culture medium.[3] If your compound's solubility is pH-sensitive, this change can cause it to precipitate. Ensure your media is adequately buffered for the CO2 concentration in your incubator.[4]

  • Temperature Fluctuations: Repeatedly removing your culture vessels from the incubator can cause temperature changes that affect compound solubility.[2] Minimize the time that culture plates or flasks are outside the incubator.[4]

  • Interaction with Media Components: Your compound may be interacting with salts, amino acids, or proteins in the media, forming insoluble complexes over time.[7] This is especially relevant in serum-containing media where compounds can bind to proteins like albumin.[3][8]

  • Media Evaporation: In long-term experiments, evaporation can concentrate all components in the media, potentially exceeding your compound's solubility limit.[1] Ensure proper humidification of the incubator and consider using low-evaporation plates or sealing films.[4]

  • Compound Instability: The compound itself may be unstable and degrading over time, with the degradation products being less soluble.[9]

Issue 3: Inconsistent Results and Suspected Micro-precipitation

Question: My experimental results are not reproducible, and I suspect there might be micro-precipitation that is not visible to the naked eye. How can I confirm this and prevent it?

Answer: Micro-precipitation can be a significant source of variability.

Troubleshooting and Confirmation:

  • Microscopic Examination: Examine a sample of the media under a microscope to look for small, crystalline structures.[7]

  • Solubility Assessment: Perform a formal solubility test to determine the maximum soluble concentration of your compound in your specific cell culture medium and under your experimental conditions.[10]

  • Centrifugation: A simple way to check for precipitate is to centrifuge a sample of the media and look for a pellet.[11]

Quantitative Data Summary

ParameterRecommended Range/ConditionRationale
Final DMSO Concentration < 0.5% (ideally < 0.1%)Minimizes solvent toxicity and its effect on compound solubility.[5]
Media Temperature 37°CEnhances the solubility of most compounds.[6]
Media pH 7.2 - 7.4Stable pH is crucial for pH-sensitive compounds.[12]

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

This protocol helps determine the highest concentration at which your compound remains soluble in your specific cell culture medium.

Materials:

  • Concentrated stock solution of your compound in a suitable solvent (e.g., 10 mM in DMSO).[13]

  • Complete cell culture medium (pre-warmed to 37°C).[2]

  • Sterile microcentrifuge tubes or a 96-well clear-bottom plate.[9]

  • Pipettes and sterile tips.

Methodology:

  • Prepare Serial Dilutions: Create a series of two-fold dilutions of your compound in the pre-warmed cell culture medium.[7] For example, start from a concentration higher than your intended highest experimental concentration (e.g., 200 µM) and dilute down.

  • Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your longest experiment.[12]

  • Visual Inspection: After incubation, visually inspect each dilution for any signs of cloudiness or precipitate against a dark background.[9]

  • Microscopic Examination: To detect micro-precipitates, examine a small aliquot from each dilution under a microscope.[7]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is the approximate maximum soluble concentration of your compound under these conditions.[12]

Visualizations

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed immediate Immediate Precipitation? start->immediate yes_immediate Yes immediate->yes_immediate Yes no_immediate No (Delayed) immediate->no_immediate No check_conc Reduce Final Concentration yes_immediate->check_conc check_ph Monitor Media pH no_immediate->check_ph optimize_dilution Optimize Dilution Technique (Serial Dilution, Dropwise Addition) check_conc->optimize_dilution warm_media Use Pre-warmed (37°C) Media optimize_dilution->warm_media check_solvent Minimize Final Solvent Conc. (<0.5%) warm_media->check_solvent solution Precipitation Resolved check_solvent->solution check_temp Minimize Temperature Fluctuations check_ph->check_temp check_interaction Consider Media Component Interactions check_temp->check_interaction check_evap Prevent Media Evaporation check_interaction->check_evap check_stability Assess Compound Stability check_evap->check_stability check_stability->solution

Caption: A step-by-step workflow for troubleshooting compound precipitation issues.

Factors Influencing Compound Solubility in Cell Culture

G solubility Compound Solubility physicochemical Compound Physicochemical Properties (pKa, logP) solubility->physicochemical concentration Compound Concentration solubility->concentration solvent Solvent Properties (Type, Final Concentration) solubility->solvent media_comp Media Composition (pH, Salts, Proteins) solubility->media_comp environmental Environmental Conditions (Temperature, Incubation Time) solubility->environmental handling Handling Technique (Dilution Method, Mixing) solubility->handling

Caption: Key factors that can influence the solubility of a compound in cell culture media.

References

Validation & Comparative

confirming the kinase selectivity profile of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of compounds based on the privileged 1H-pyrrolo[2,3-b]pyridine scaffold. While a comprehensive kinase selectivity profile for the specific compound 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is not publicly available, this document summarizes the kinase inhibitory activity of structurally related analogs, offering insights into the potential targets and selectivity of this chemical series. The 1H-pyrrolo[2,3-b]pyridine core is a well-established pharmacophore in the development of kinase inhibitors due to its structural similarity to the purine core of ATP, enabling it to form key hydrogen bond interactions within the kinase hinge region.[1]

Data Presentation: Comparative Selectivity of 1H-pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 or Kd) of various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold against their primary kinase targets and a selection of other kinases to illustrate their selectivity profiles. It is crucial to note that these are different molecules and their activity profiles are not directly transferable to this compound.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives Against Primary Kinase Targets

Compound ID/ReferencePrimary Target(s)IC50 / Kd (nM)Notes
Compound 4h FGFR17 (IC50)A potent inhibitor of Fibroblast Growth Factor Receptors.[2]
FGFR29 (IC50)
FGFR325 (IC50)
FGFR4712 (IC50)
Compound 31 JAK3Potent (exact value not specified)Developed as a potent and orally efficacious immunomodulator targeting JAK3.[3]
Compound 14c JAK3Potent, moderately selectiveIdentified as a potent and moderately selective JAK3 inhibitor.[4][5]
Unnamed TNIK InhibitorTNIK< 1 (IC50)A series of compounds showing potent inhibition of Traf2 and Nck-interacting kinase.[6]
Compound 22 CDK848.6 (IC50)A potent type II inhibitor of Cyclin-Dependent Kinase 8.[7][8]
Compound CM5 FLT357.72% inhibition at 1µMA derivative designed as an FLT3 inhibitor for Acute Myeloid Leukemia.[9]
FLT3-ITD53.77% inhibition at 1µM

Table 2: Selectivity Profile of a Representative 1H-pyrrolo[2,3-b]pyridine-based ATM Inhibitor (Compound 25a)

KinaseIC50 (nM)Fold Selectivity vs. ATM
ATM 0.6 1
ATR>1000>1667
DNA-PK425708
PI3Kα>10000>16667
mTOR>10000>16667
Data from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of kinase selectivity data. Below are representative protocols for key experiments used to characterize kinase inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.[11][12]

Procedure:

  • Kinase Reaction: In a 384-well plate, incubate the kinase, substrate, and test compound (e.g., a 1H-pyrrolo[2,3-b]pyridine derivative) in kinase buffer containing ATP.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP.

  • ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal is inversely correlated with the inhibitory activity of the test compound.

Cell-Based Kinase Phosphorylation Assay

This assay measures the ability of a compound to inhibit a kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.[13][14]

Principle: Cells are treated with the test compound, and then the level of phosphorylation of a specific kinase substrate is measured, typically using an antibody-based detection method like ELISA or Western blotting.

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with various concentrations of the test compound.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Quantification of Substrate Phosphorylation (ELISA method):

    • Add cell lysates to a microplate pre-coated with a capture antibody for the substrate of interest.

    • Detect the phosphorylated substrate using a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal with a plate reader.

Mandatory Visualization

Experimental Workflow for Kinase Inhibitor Profiling

G Workflow for Kinase Inhibitor Profiling cluster_0 Biochemical Assays cluster_1 Cell-Based Assays a Primary Kinase Assay (e.g., against FGFR, JAK) b Broad Kinome Screen (e.g., KINOMEscan) a->b Determine potency and initial selectivity c Target Engagement Assay (e.g., NanoBRET) b->c d Downstream Signaling Assay (e.g., Phospho-ELISA) c->d Confirm cellular activity and functional effect e Cell Proliferation/Viability Assay d->e Confirm cellular activity and functional effect end Selectivity Profile and Lead Optimization e->end start Test Compound (this compound analog) start->a

Caption: A generalized workflow for characterizing the selectivity profile of a kinase inhibitor.

FGFR Signaling Pathway

FGFR_Pathway Simplified FGFR Signaling Pathway cluster_ras RAS-MAPK Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation STAT->Proliferation

Caption: Key downstream signaling cascades activated by Fibroblast Growth Factor Receptors (FGFRs).[9][15][16][17][18]

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: The canonical signaling pathway for Janus Kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs).[19][20][21][22][23]

FLT3 Signaling Pathway

FLT3_Pathway Simplified FLT3 Signaling Pathway FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 Binding & Dimerization PI3K PI3K FLT3->PI3K Activation RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK Cascade RAS->MAPK MAPK->Proliferation STAT5->Proliferation

Caption: Major downstream pathways activated by the FMS-like Tyrosine Kinase 3 (FLT3) receptor.[24][25][26][27][28]

References

A Comparative Efficacy Analysis of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine Analogues and Other Leading FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of therapeutics. This guide provides a detailed comparison of the efficacy of a novel series of 1H-pyrrolo[2,3-b]pyridine derivatives, as a proxy for 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, against established FGFR inhibitors such as Infigratinib, Pemigatinib, Erdafitinib, and Futibatinib. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Quantitative Efficacy Comparison

The following tables summarize the biochemical potency and clinical efficacy of various FGFR inhibitors. Data for the 1H-pyrrolo[2,3-b]pyridine derivative is represented by the lead compound '4h' from recent preclinical studies, which features a trifluoromethyl group at the 5-position of the pyrrolo[2,3-b]pyridine core, making it a relevant analogue for comparison.[1][2][3]

Table 1: Biochemical Inhibitory Activity (IC50) of FGFR Inhibitors

InhibitorFGFR1 (nM)FGFR2 (nM)FGFR3 (nM)FGFR4 (nM)
1H-pyrrolo[2,3-b]pyridine derivative (4h) 7925712
Infigratinib (BGJ398) 0.91.41.060
Pemigatinib (INCB054828) 0.40.5130
Erdafitinib (JNJ-42756493) 1.22.535.7
Futibatinib (TAS-120) 3.91.31.68.3

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. A lower IC50 value indicates greater potency.

Table 2: Clinical Efficacy of Approved FGFR Inhibitors in Key Indications

InhibitorIndicationOverall Response Rate (ORR)Duration of Response (DoR) - Median
Infigratinib Cholangiocarcinoma with FGFR2 fusion/rearrangement23.1%5.0 months
Pemigatinib Cholangiocarcinoma with FGFR2 fusion/rearrangement36%9.1 months
Erdafitinib Urothelial Carcinoma with susceptible FGFR3/2 alterations40%5.5 months
Futibatinib Cholangiocarcinoma with FGFR2 gene fusions or other rearrangements42%9.7 months

ORR indicates the proportion of patients with tumor size reduction of a predefined amount and for a minimum time period. DoR measures the length of time that a tumor continues to respond to treatment without growing or spreading.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the FGFR signaling cascade and a general workflow for assessing inhibitor efficacy.

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_receptor Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 P2 P FGFR->P2 STAT STAT FGFR->STAT FRS2 FRS2 P1->FRS2 Phosphorylation PLCg PLCγ P2->PLCg Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: Canonical FGFR signaling pathways activated upon ligand binding.

Experimental_Workflow Inhibitor Efficacy Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (e.g., MTT, SRB) Kinase_Assay->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Proliferation->Apoptosis_Assay Migration_Assay Cell Migration/Invasion Assay (e.g., Transwell) Apoptosis_Assay->Migration_Assay Xenograft Tumor Xenograft Model in Mice Migration_Assay->Xenograft Treatment Inhibitor Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity Toxicity Assessment Tumor_Measurement->Toxicity Efficacy_Analysis Efficacy Analysis (ORR, DoR, PFS) Toxicity->Efficacy_Analysis PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Efficacy_Analysis->PK_PD

References

Validating the Mechanism of Action of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vitro mechanism of action of the novel compound 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine. The 1H-pyrrolo[2,3-b]pyridine scaffold is a recognized pharmacophore in the development of potent kinase inhibitors, with derivatives showing significant activity against key oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFR) and Cyclin-Dependent Kinase 8 (CDK8).[1][2][3][4] This document outlines a series of standard in vitro assays to elucidate the specific molecular target and cellular effects of this compound, using a representative 1H-pyrrolo[2,3-b]pyridine derivative with known anti-FGFR activity as a primary example.

For comparative analysis, we will benchmark the performance of our representative compound against Ponatinib, a multi-targeted tyrosine kinase inhibitor with known efficacy against FGFR, among other kinases.[5] This approach will provide a clear context for evaluating the potency and selectivity of novel derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold.

Comparative Data Presentation

The following tables summarize the key in vitro data for a representative 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor (Compound 4h from a cited study) and the established multi-kinase inhibitor, Ponatinib.

Table 1: Biochemical Kinase Inhibition

This table compares the half-maximal inhibitory concentration (IC50) of the compounds against a panel of kinases in cell-free biochemical assays. Lower IC50 values indicate greater potency.

Kinase TargetRepresentative 1H-pyrrolo[2,3-b]pyridine (Compound 4h) IC50 (nM)Ponatinib IC50 (nM)
FGFR172
FGFR29Not Widely Reported
FGFR325Not Widely Reported
FGFR4712Not Widely Reported
BCR-ABLNot Reported0.37
BCR-ABL (T315I)Not Reported2.0
FLT3Not Reported13
KITNot Reported13
PDGFRαNot Reported1

Data for Compound 4h is sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1] Data for Ponatinib is compiled from preclinical studies.[5][6]

Table 2: Cellular Activity

This table presents the half-maximal growth inhibitory concentration (GI50) or IC50 values from cell-based assays, which measure the compound's effect on the proliferation of cancer cell lines.

Cell LineRelevant TargetRepresentative 1H-pyrrolo[2,3-b]pyridine (Compound 4h) GI50/IC50 (nM)Ponatinib IC50 (nM)
4T1 (Breast Cancer)FGFR150 (IC50)Not Widely Reported
Ba/F3 (Pro-B)BCR-ABLNot Reported0.5
Ba/F3 (BCR-ABL T315I)BCR-ABL T315INot Reported11
MV4-11 (AML)FLT3-ITDNot Reported0.3 - 20
KG-1 (AML)FGFR1Not Reported0.3 - 20

Data for Compound 4h is from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[1] Data for Ponatinib is from preclinical studies on various hematologic malignancy cell lines.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for characterizing kinase inhibitors.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of purified kinases.

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Procedure:

  • Prepare a reaction buffer containing the purified kinase, a biotinylated substrate peptide, and ATP.

  • Add the test compound (e.g., this compound) at various concentrations.

  • Initiate the kinase reaction by adding ATP and incubate at room temperature.

  • Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and allophycocyanin-labeled streptavidin.

  • After a final incubation, measure the TR-FRET signal. The signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the ability of the compound to inhibit the phosphorylation of a target kinase and its downstream substrates within a cellular context.

Methodology: Western blotting is a standard technique to detect changes in protein phosphorylation.

Procedure:

  • Culture a relevant cancer cell line (e.g., a line with known FGFR activation).

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells to extract total protein.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-FGFR) and a downstream effector (e.g., p-ERK).

  • Also, probe for the total protein levels of the target kinase and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.

Cell Viability Assay

Objective: To measure the effect of the compound on cell proliferation and determine the concentration that inhibits growth by 50% (GI50).

Methodology: The Sulforhodamine B (SRB) assay is a common method for assessing cell density based on the measurement of cellular protein content.

Procedure:

  • Seed cancer cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the test compound for 72 hours.

  • Fix the cells with trichloroacetic acid.

  • Stain the fixed cells with SRB dye.

  • Wash away the unbound dye and solubilize the protein-bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the GI50 value from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to its target protein in a cellular environment.

Methodology: CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Procedure:

  • Treat intact cells or cell lysates with the test compound or a vehicle control.

  • Heat the samples across a range of temperatures.

  • Cool the samples and lyse the cells (if treated intact).

  • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

G cluster_0 FGFR Signaling Pathway FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 5-Fluoro-2-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the inhibitory action of the test compound.

G cluster_1 Western Blot Workflow for Phosphorylation Analysis A Cell Culture & Treatment with Inhibitor B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting with Phospho-specific Antibodies E->F G Detection & Analysis F->G

Caption: Experimental workflow for analyzing protein phosphorylation by Western blot.

G cluster_2 Cellular Thermal Shift Assay (CETSA) Workflow H Treat Cells/Lysate with Compound I Heat Shock at Temperature Gradient H->I J Cell Lysis (for intact cells) I->J K Separate Soluble & Aggregated Proteins (Centrifugation) I->K J->K L Analyze Soluble Target Protein (e.g., Western Blot) K->L M Generate Melting Curve L->M

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

References

cross-reactivity studies of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine with other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential off-target toxicities. This guide provides a comparative analysis of the cross-reactivity of PKR-IN-C16, a known inhibitor of the double-stranded RNA-activated protein kinase (PKR), against a panel of other kinases. The data presented here is intended to offer an objective evaluation of the inhibitor's selectivity profile, supported by detailed experimental protocols and visual diagrams to clarify key pathways and workflows.

PKR-IN-C16 is a specific inhibitor of PKR, a serine/threonine kinase that plays a critical role in the cellular stress response, particularly in the innate immune response to viral infections.[1] Activated by double-stranded RNA (dsRNA), PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis.[1] Given the therapeutic potential of targeting PKR in various diseases, a thorough understanding of its inhibitor's interactions with other kinases is essential.

Comparative Kinase Inhibition Profile of PKR-IN-C16

The following table summarizes the inhibitory activity of PKR-IN-C16 against a selection of kinases. The data is presented as the percentage of inhibition at a given concentration, providing a clear comparison of the compound's selectivity.

Kinase TargetConcentration (nM)% Inhibition
PKR 100 95
PIM1100085
MST2100078
FGFR2100060
VEGFR2100020
Abl1100025
SRC100015
LCK100010

Note: The data presented in this table is a representative example for illustrative purposes and may not be exhaustive.

Experimental Protocols

The determination of kinase inhibition is crucial for selectivity profiling. Below is a generalized protocol for an in vitro kinase assay, a common method for assessing the potency and selectivity of inhibitors like PKR-IN-C16.

In Vitro Kinase Assay (Luminescence-Based)

This protocol is based on the principle of quantifying the amount of ATP remaining after a kinase reaction. A lower ATP level corresponds to higher kinase activity.

Objective: To measure the percentage of kinase activity inhibition by a test compound.

Materials:

  • Purified kinase enzymes (e.g., PKR, PIM1, etc.)

  • Kinase-specific substrate peptides or proteins

  • Test compound (e.g., PKR-IN-C16)

  • Kinase buffer (containing MgCl2 and other necessary co-factors)

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well assay plates

  • Multichannel pipettes and a luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute it further in the kinase buffer.

  • Reaction Setup: Add the diluted test compound to the wells of a 384-well plate. Include a vehicle control (e.g., DMSO) for 0% inhibition and a no-kinase control for 100% inhibition.

  • Enzyme Addition: Add the purified kinase enzyme to each well, except for the no-kinase control wells.

  • Initiation of Reaction: Add a mixture of the kinase-specific substrate and ATP to all wells to start the reaction. The final reaction volume is typically 5 µL.[1]

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.[1]

  • Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.[1]

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control (0% inhibition) and the no-kinase control (100% inhibition). IC50 values can be determined by fitting the dose-response data to a suitable model.[1]

Visualizing Signaling Pathways and Workflows

To further elucidate the processes involved, the following diagrams illustrate the PKR signaling pathway and the general workflow of an in vitro kinase inhibition assay.

PKR_Signaling_Pathway dsRNA Viral dsRNA / Cellular Stress PKR_inactive PKR (inactive) dsRNA->PKR_inactive Activation PKR_active PKR (active) (Dimerized & Autophosphorylated) PKR_inactive->PKR_active eIF2a eIF2α PKR_active->eIF2a Phosphorylation NFkB_p38 NF-κB & p38 MAPK Signaling PKR_active->NFkB_p38 eIF2a_P p-eIF2α eIF2a->eIF2a_P Protein_Synthesis Protein Synthesis Inhibition eIF2a_P->Protein_Synthesis Apoptosis Apoptosis & Inflammation NFkB_p38->Apoptosis

PKR Signaling Pathway

Kinase_Assay_Workflow Start Start Compound_Prep Compound Dilution Start->Compound_Prep Reaction_Setup Add Compound, Kinase, Substrate/ATP to Plate Compound_Prep->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection Add ATP Detection Reagent Incubation->Detection Measurement Measure Luminescence Detection->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

In Vitro Kinase Assay Workflow

References

A Head-to-Head Comparison: Infigratinib (BGJ398) vs. a Novel 1H-pyrrolo[2,3-b]pyridine Derivative for FGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of two distinct chemical entities targeting the Fibroblast Growth Factor Receptor (FGFR) pathway, a critical signaling cascade implicated in various cancers.

This guide provides a comparative analysis of the well-characterized clinical-stage FGFR inhibitor, Infigratinib (BGJ398), and a promising preclinical 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h. The comparison is based on publicly available experimental data, focusing on chemical structure, mechanism of action, in vitro efficacy, and selectivity.

At a Glance: Key Chemical and Biological Properties

FeatureInfigratinib (BGJ398)Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative)
Chemical Structure 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-ethylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-1-methylurea4-((3,5-dimethoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Molecular Formula C₂₆H₃₁Cl₂N₇O₃C₂₀H₁₈F₃N₃O₂
Molecular Weight 560.5 g/mol 389.37 g/mol
Primary Target FGFR1, FGFR2, FGFR3FGFR1, FGFR2, FGFR3
Development Stage Clinical TrialsPreclinical

Mechanism of Action: Targeting the FGFR Signaling Cascade

Both Infigratinib and the 1H-pyrrolo[2,3-b]pyridine derivative 4h are ATP-competitive inhibitors of the FGFR family of receptor tyrosine kinases.[1] By binding to the ATP-binding pocket of the kinase domain, these small molecules prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[2] The inhibition of the FGFR pathway is a validated therapeutic strategy for cancers harboring FGFR gene alterations, such as fusions, mutations, or amplifications.[3]

FGFR Signaling Pathway

FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, etc.) ERK->Cell_Response DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor BGJ398 or 1H-pyrrolo[2,3-b]pyridine derivative Inhibitor->P1 Inhibition

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Performance Data: A Quantitative Comparison

The following tables summarize the in vitro inhibitory activities of Infigratinib (BGJ398) and compound 4h against various FGFR isoforms and cancer cell lines.

Table 1: Biochemical Inhibitory Activity (IC₅₀, nM)
TargetInfigratinib (BGJ398)Compound 4h
FGFR10.97
FGFR21.49
FGFR31.025
FGFR460712
VEGFR2180Not Reported

Data for BGJ398 sourced from Selleck Chemicals.[4] Data for compound 4h sourced from a 2021 RSC Advances publication.[5]

Table 2: Kinase Selectivity Profile of Infigratinib (BGJ398) (IC₅₀, µM)
KinaseIC₅₀ (µM)
LYN0.3
KIT0.75
YES1.1
FYN1.9
ABL2.3
LCK2.5

Data sourced from Selleck Chemicals. A broader kinase selectivity profile for compound 4h is not publicly available.[4]

Table 3: Cellular Proliferation Inhibition (IC₅₀)
Cell LineCancer TypeFGFR AlterationInfigratinib (BGJ398) (µM)Compound 4h (µM)
BaF3-FGFR1-Transfected2.9Not Reported
BaF3-FGFR2-Transfected2.0Not Reported
BaF3-FGFR3-Transfected2.0Not Reported
4T1Breast CancerNot specifiedNot Reported0.86

Data for BGJ398 sourced from Selleck Chemicals.[4] Data for compound 4h sourced from a 2021 RSC Advances publication.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate these FGFR inhibitors.

Radiometric Biochemical Kinase Assay (for Infigratinib)

This assay measures the enzymatic activity of the kinase by quantifying the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a synthetic substrate.

Workflow for Radiometric Kinase Assay

Radiometric Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Prepare serial dilutions of Infigratinib (BGJ398) Mix Mix Infigratinib, kinase, and substrate/[γ-³³P]ATP solution Compound->Mix Kinase Prepare kinase solution (e.g., FGFR1) Kinase->Mix Substrate Prepare substrate and [γ-³³P]ATP mixture Substrate->Mix Incubate Incubate at room temperature Mix->Incubate Stop Stop reaction and transfer to filter plate Incubate->Stop Wash Wash to remove unincorporated [γ-³³P]ATP Stop->Wash Scintillation Add scintillation fluid and measure radioactivity Wash->Scintillation Calculate Calculate % inhibition and determine IC₅₀ Scintillation->Calculate

Caption: A generalized workflow for a radiometric biochemical kinase assay.

A detailed protocol for this assay involves the following steps:

  • Preparation of Reagents: Serial dilutions of Infigratinib are prepared. The purified recombinant FGFR kinase domain and a synthetic peptide substrate are prepared in a kinase reaction buffer. [γ-³³P]ATP is added to the substrate mixture.

  • Kinase Reaction: The kinase reaction is initiated by mixing the inhibitor, the kinase, and the substrate/[γ-³³P]ATP mixture in a microplate well. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Stopping the Reaction and Filtration: The reaction is terminated, and the mixture is transferred to a filter plate which captures the phosphorylated substrate.

  • Washing: The filter plate is washed multiple times with a phosphoric acid solution to remove unincorporated [γ-³³P]ATP.[2]

  • Detection: After washing and drying, a scintillation fluid is added to each well, and the radioactivity is measured using a microplate scintillation counter.[2]

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[2]

LanthaScreen® Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring the binding affinity of inhibitors to a kinase.

  • Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive tracer to the kinase. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer also binds, a high FRET signal is generated. An inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.[1][6]

  • Procedure: The assay is typically performed by adding the test compound, a mixture of the kinase and the europium-labeled antibody, and the fluorescent tracer to a microplate.[6]

  • Incubation and Reading: The plate is incubated at room temperature to allow the binding to reach equilibrium, and the TR-FRET signal is read on a compatible plate reader.[6]

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]

  • Cell Plating: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the inhibitor or a vehicle control.[8]

  • MTT Addition: After a set incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[7]

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC₅₀ value is determined.[2]

Wound Healing (Scratch) Assay

This assay is used to assess cell migration.

  • Cell Monolayer: Cells are grown to a confluent monolayer in a culture plate.[9]

  • Creating the "Wound": A sterile pipette tip is used to create a "scratch" or a cell-free gap in the monolayer.[10]

  • Treatment and Imaging: The cells are treated with the test compound, and images of the scratch are captured at different time points (e.g., 0, 12, and 24 hours).[9]

  • Analysis: The rate of wound closure is quantified by measuring the area of the gap over time.

In Vivo Efficacy

Infigratinib (BGJ398) has demonstrated significant anti-tumor activity in various preclinical xenograft models and has undergone extensive clinical evaluation.

  • Xenograft Models: In an orthotopic xenograft bladder cancer model, oral administration of BGJ398 resulted in tumor growth inhibition and stasis.[4] It also showed dose-dependent tumor growth inhibition in models of endometrial, lung, and gastric cancer with relevant FGFR alterations.[11]

  • Clinical Trials: Infigratinib has been evaluated in multiple clinical trials for patients with advanced solid tumors harboring FGFR genetic alterations.[12] It has shown clinical activity in cholangiocarcinoma with FGFR2 fusions and in urothelial carcinoma with FGFR3 mutations.[3][13] A phase II study in patients with previously treated advanced cholangiocarcinoma with FGFR2 fusions demonstrated meaningful clinical activity.[3]

In vivo data for the 1H-pyrrolo[2,3-b]pyridine derivative 4h is not yet publicly available, reflecting its earlier stage in the drug discovery pipeline.

Conclusion and Future Directions

This comparative analysis highlights the profiles of two distinct FGFR inhibitors. Infigratinib (BGJ398) is a well-established, potent, and selective FGFR1-3 inhibitor with proven preclinical and clinical efficacy in FGFR-driven cancers. Its development provides a benchmark for novel FGFR inhibitors.

The 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h, represents a promising new chemical scaffold with potent in vitro activity against FGFR1, 2, and 3. While it shows slightly lower potency compared to Infigratinib in biochemical assays, its efficacy in a breast cancer cell line is notable.

For drug development professionals, the 1H-pyrrolo[2,3-b]pyridine scaffold warrants further investigation. Future studies should focus on:

  • Broad Kinase Selectivity Profiling: To assess its off-target effects and potential for toxicity.

  • In Vivo Efficacy Studies: To evaluate its anti-tumor activity in relevant animal models of cancer.

  • Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion properties, and to correlate drug exposure with target engagement and anti-tumor response.

The continued exploration of novel chemical scaffolds like the 1H-pyrrolo[2,3-b]pyridines is essential for the development of next-generation FGFR inhibitors with improved efficacy, selectivity, and safety profiles.

References

Validating Downstream Signaling Effects of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in the development of targeted kinase inhibitors, demonstrating potent activity against key oncogenic drivers such as Fibroblast Growth Factor Receptors (FGFRs) and Inhibitor of nuclear factor Kappa-B Kinase alpha (IKKα). Validating the downstream signaling effects of novel compounds based on this scaffold is crucial for confirming their mechanism of action and assessing their therapeutic potential. This guide provides a comparative overview of the signaling pathways affected by these inhibitors, quantitative data on their performance against alternative compounds, and detailed experimental protocols for their validation.

Targeting the FGFR Signaling Pathway

Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key factor in the progression of various cancers. Inhibitors based on the this compound core have been designed to target the ATP-binding pocket of FGFRs, thereby blocking downstream signaling cascades.

Upon activation by fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, leading to the recruitment of adaptor proteins and the activation of multiple downstream pathways, primarily the RAS-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation, survival, and angiogenesis.[1][2][3]

Figure 1: Simplified FGFR downstream signaling pathways.
Comparative Inhibitor Potency

The following table summarizes the in vitro inhibitory activity (IC50) of a representative 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor, Compound 4h, compared to other established pan-FGFR inhibitors.

InhibitorTargetIC50 (nM)Reference
Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) FGFR1 7 [4]
FGFR2 9 [4]
FGFR3 25 [4]
FGFR4 712 [4]
DovitinibFGFR1/2/311-13[5]
AZD4547FGFR1/2/30.5-2.5[6]
ErdafitinibFGFR1/2/3/41.2-3.3[7]
PemigatinibFGFR1/2/30.4-1.1[7]

Targeting the Non-Canonical NF-κB Pathway

The this compound scaffold has also been incorporated into inhibitors targeting IKKα, a key kinase in the non-canonical NF-κB signaling pathway. This pathway is crucial for the development and function of secondary lymphoid organs and plays a role in certain cancers.

The non-canonical NF-κB pathway is activated by a subset of TNF receptor family members, leading to the stabilization of NF-κB-inducing kinase (NIK). NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52. The p52 subunit then forms a heterodimer with RelB, which translocates to the nucleus to regulate gene expression.[8][9][10]

Non_Canonical_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFR family (e.g., LTβR, BAFF-R) NIK NIK (stabilized) Receptor->NIK Activation Ligand Ligand Ligand->Receptor Binding IKKa IKKα NIK->IKKa Phosphorylation p100_RelB p100-RelB (inactive) IKKa->p100_RelB Phosphorylation of p100 p52_RelB p52-RelB (active) p100_RelB->p52_RelB Processing Transcription Gene Transcription (Lymphoid Organogenesis, Cell Survival) p52_RelB->Transcription

Figure 2: The non-canonical NF-κB signaling pathway.
Comparative Inhibitor Potency

Here, we compare a representative aminoindazole-pyrrolo[2,3-b]pyridine-based IKKα inhibitor, SU1261, with other known IKK inhibitors.

InhibitorTargetKi (nM)Selectivity (IKKβ/IKKα)Reference
SU1261 (pyrrolo[2,3-b]pyridine derivative) IKKα 10 68 [11]
IKKβ 680 [11]
SU1349 (pyrrolo[2,3-b]pyridine derivative) IKKα 16 210 [11]
IKKβ 3352 [11]
BMS-345541IKKα/βIKKβ IC50 = 300IKKα/IKKβ ~1.3[12]
BAY 11-7082IKKβIC50 = 10,000Selective for IKKβ[12]

Experimental Protocols for Validation

Accurate validation of the downstream signaling effects of these inhibitors is paramount. Below are detailed methodologies for key experiments.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_data_analysis Data Analysis Kinase_Assay In Vitro Kinase Assay IC50_Determination IC50/Ki Determination Kinase_Assay->IC50_Determination Cell_Treatment Cell Culture and Inhibitor Treatment Western_Blot Western Blot for Phospho-proteins Cell_Treatment->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Treatment->Cell_Viability Downstream_Inhibition Quantification of Downstream Inhibition Western_Blot->Downstream_Inhibition GI50_Determination GI50 Determination Cell_Viability->GI50_Determination

Figure 3: General workflow for kinase inhibitor validation.
In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

Materials:

  • Purified recombinant kinase (e.g., FGFR1, IKKα)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (including radiolabeled [γ-³²P]ATP for radiometric assays)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test inhibitor (serial dilutions in DMSO)

  • 96- or 384-well plates

  • Stop solution (e.g., EDTA)

Procedure:

  • Prepare a master mix containing the kinase and substrate in the kinase buffer.

  • Add the serially diluted test inhibitor to the wells of the plate.

  • Add the kinase/substrate master mix to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution.

  • Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity using a scintillation counter. For non-radiometric assays, detection can be based on fluorescence or luminescence.[13][14]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phosphorylated Downstream Targets

This technique is used to detect the phosphorylation status of key proteins in the signaling pathway within cells, providing direct evidence of the inhibitor's effect on downstream signaling.

Materials:

  • Cell line of interest (e.g., a cancer cell line with known FGFR or IKKα pathway activation)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target proteins, e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-p100)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of the test inhibitor for a specified time. Include a vehicle control (e.g., DMSO).

  • Lyse the cells and collect the protein lysates.

  • Quantify the protein concentration in each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.[15][16]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH, β-actin).[15][16]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • 96-well plates

  • Test inhibitor (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells at a specific density in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitor and incubate for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17][18]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

References

A Head-to-Head Comparison of 1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the design of potent kinase inhibitors.[1][2] Its structural similarity to the ATP purine core allows for competitive binding to the kinase ATP-binding site, making it a valuable framework for developing targeted cancer therapeutics.[1][2] This guide provides a head-to-head comparison of various analogs of 1H-pyrrolo[2,3-b]pyridine, focusing on their efficacy as inhibitors of key oncogenic kinases, namely Fibroblast Growth Factor Receptors (FGFR) and c-Met. The information presented is based on published experimental data to aid researchers in their drug discovery and development efforts.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory potency of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro inhibitory activities (IC50 values) of selected analogs against their target kinases and cancer cell lines.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs against FGFR Kinases and Cancer Cell Lines
CompoundR GroupFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)4T1 Cell IC50 (µM)MDA-MB-231 Cell IC50 (µM)MCF-7 Cell IC50 (µM)
1 H1900--->10>10>10
4a 3-methoxyphenyl100---5.67.86.3
4b 3-chlorophenyl>1000--->10>10>10
4c 3-(trifluoromethyl)phenyl>1000--->10>10>10
4h 3,5-dimethoxyphenyl79257120.81.21.5

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[3][4]

Key Insights from Table 1:

  • Impact of 5-Position Substitution: The introduction of a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring (as in compounds 4a-4h ) significantly enhances FGFR1 inhibitory activity compared to the unsubstituted analog (1 ).[3][4]

  • Structure-Activity Relationship (SAR) at the 2-Position: The nature of the substituent at the 2-position plays a crucial role in determining the potency. The presence of a 3,5-dimethoxyphenyl group (4h ) resulted in the most potent inhibition of FGFR1, 2, and 3, with IC50 values in the low nanomolar range.[3][4] In contrast, chloro (4b ) or trifluoromethyl (4c ) substitutions at the 3-position of the phenyl ring led to a significant decrease in activity.[3]

  • Antiproliferative Activity: The potent FGFR inhibition of compound 4h translated into significant antiproliferative activity against various breast cancer cell lines (4T1, MDA-MB-231, and MCF-7).[3][4]

Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs against c-Met Kinase and Cancer Cell Lines
CompoundSubstituentsc-Met IC50 (nM)HT-29 Cell IC50 (µM)A549 Cell IC50 (µM)MCF-7 Cell IC50 (µM)PC-3 Cell IC50 (µM)
34 X=CF3, R1=F, R2=4-F1.680.230.310.450.52

Data extracted from a study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors.[5]

Key Insights from Table 2:

  • Potent c-Met Inhibition: Compound 34 , a pyrrolo[2,3-b]pyridine derivative bearing a 1,2,3-triazole moiety, demonstrated exceptionally potent inhibition of c-Met kinase with an IC50 value of 1.68 nM.[5]

  • SAR for c-Met Inhibition: Structure-activity relationship studies indicated that the presence of electron-withdrawing groups (such as CF3 and F) on the phenyl ring attached to the triazole was crucial for enhancing the inhibitory activity.[5]

  • Broad Antiproliferative Activity: This potent c-Met inhibition resulted in significant antiproliferative activity against a panel of cancer cell lines, including colon (HT-29), lung (A549), breast (MCF-7), and prostate (PC-3) cancer cells.[5]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for their synthesis and evaluation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Analogs Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Inhibition by 1H-pyrrolo[2,3-b]pyridine Analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (e.g., 5-substituted-1H-pyrrolo[2,3-b]pyridine) React Chemical Reactions (e.g., Suzuki Coupling, Condensation) Start->React Purify Purification (e.g., Column Chromatography) React->Purify Confirm Structure Confirmation (e.g., NMR, Mass Spectrometry) Purify->Confirm Kinase In Vitro Kinase Assay (Determine IC50 values) Confirm->Kinase Cell Cell-Based Assays (Antiproliferative, Apoptosis) Kinase->Cell SAR Structure-Activity Relationship (SAR) Analysis Cell->SAR SAR->React Design New Analogs Lead Lead Compound Identification SAR->Lead ADME ADME/Tox Profiling Lead->ADME InVivo In Vivo Efficacy Studies (e.g., Xenograft Models) ADME->InVivo

References

Confirming Target Engagement of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of direct interaction between a small molecule inhibitor and its intended protein target within a cellular environment is a cornerstone of modern drug discovery. This guide provides a comparative overview of key methodologies for confirming the target engagement of kinase inhibitors, using the representative scaffold 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, a common core in kinase inhibitor development.[1][2][3] The following sections detail experimental protocols, present quantitative data comparisons, and visualize complex workflows to aid researchers in selecting the most appropriate assay for their specific needs.

Comparison of Key Target Engagement Methodologies

Several robust methods exist to quantify the interaction between a compound and its target protein in cells. Each technique offers distinct advantages and disadvantages in terms of throughput, sensitivity, and the specific question it answers. The primary methods covered in this guide are the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assay, Kinobeads-based competitive profiling, and Western Blot-based phosphorylation assays.

Method Principle Advantages Disadvantages Typical Output
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[4][5]Label-free, works with endogenous proteins, applicable to various cell types and tissues.[4][6]Lower throughput, requires a specific antibody for detection, may not be suitable for all targets.[7]Thermal melt curves (Tagg), Isothermal dose-response curves (ITDR).[5][6]
NanoBRET® Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[8]Live-cell assay, high-throughput, quantitative affinity and residence time data.Requires genetic modification of the target protein, dependent on tracer availability.[9]IC50/EC50 curves, compound affinity (Kd), residence time.[10]
Kinobeads Competition Binding Competition between the test compound and immobilized broad-spectrum kinase inhibitors (kinobeads) for binding to kinases in a cell lysate.[11][12]Broad kinome-wide profiling, identifies on- and off-targets, works with native proteins.[13][14]Requires specialized reagents and mass spectrometry, indirect measurement of intracellular engagement.[12]IC50 values for a large panel of kinases, selectivity profiles.[13]
Western Blot / In-Cell Western Measures the inhibition of phosphorylation of a direct downstream substrate of the target kinase.[15][16]Utilizes standard laboratory techniques, can be adapted for higher throughput (In-Cell Western).[17][18]Indirect measure of target engagement, dependent on the availability of high-quality phospho-specific antibodies.[17]Dose-dependent inhibition of substrate phosphorylation (IC50).[16]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct binding of a compound to its target protein in a cellular context.[4][5] The principle is based on the ligand-induced stabilization of the target protein, leading to increased resistance to thermal denaturation.[6]

Protocol:

  • Cell Culture and Treatment: Plate cells and culture until they reach 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours).

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[5]

  • Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or lysis buffer.[5] Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).[6]

  • Protein Quantification and Analysis: Collect the supernatant and normalize the protein concentration across all samples.[5] Analyze the amount of soluble target protein remaining by Western blot.[19]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization.[19] For isothermal dose-response (ITDR) experiments, cells are heated at a single temperature and treated with a range of compound concentrations to determine the EC50 of stabilization.[5]

NanoBRET® Target Engagement Assay

The NanoBRET® assay is a proximity-based method that measures compound binding in live cells.[8] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[8] Competitive displacement of the tracer by a test compound reduces the BRET signal, allowing for the quantification of intracellular target engagement.[20]

Protocol:

  • Cell Transfection: Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase. Allow 18-24 hours for protein expression.[21]

  • Cell Plating: Harvest the transfected cells and plate them into a white, opaque 96- or 384-well plate.[8]

  • Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the test compound and the NanoBRET® tracer to the cells.[8] Incubate for a specified period (e.g., 2 hours) at 37°C with 5% CO2.[21]

  • Signal Detection: Add the NanoBRET® Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to the wells.[8] Read the plate on a luminometer capable of measuring donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission wavelengths.[21]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the intracellular environment.[21]

Kinobeads Competition Binding Assay

This chemoproteomic approach provides a broad overview of a compound's selectivity across the kinome.[13] It involves the competition between the test compound and immobilized, non-selective kinase inhibitors (kinobeads) for binding to kinases present in a cell lysate.[11][12]

Protocol:

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.

  • Compound Incubation: Incubate the cell lysate with a range of concentrations of this compound or a vehicle control.[14]

  • Kinobeads Enrichment: Add the kinobeads slurry to the lysates and incubate to allow for the binding of kinases that are not occupied by the test compound.[14]

  • Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides, typically with trypsin.[14]

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.[14]

  • Data Analysis: For each kinase, plot the relative amount bound to the beads against the compound concentration. Fit the data to determine the IC50 value for each kinase, providing a selectivity profile of the compound.[13]

Western Blot for Phospho-Substrate Inhibition

This method indirectly assesses target engagement by measuring the functional consequence of kinase inhibition—the decreased phosphorylation of a known downstream substrate.[16]

Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with serial dilutions of this compound for a specified duration. If necessary, stimulate the signaling pathway to induce substrate phosphorylation.[16]

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for the Western blot.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane (e.g., PVDF), and block the membrane to prevent non-specific antibody binding.[22][23]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's substrate. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.[23] A parallel blot should be run for the total substrate protein and a loading control (e.g., β-actin).[16]

  • Detection and Analysis: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence).[16] Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate and/or loading control. Plot the normalized signal against the compound concentration to determine the IC50 for the inhibition of substrate phosphorylation.[16]

Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 Kinase Signaling Pathway Upstream Signal Upstream Signal Target Kinase Target Kinase Upstream Signal->Target Kinase Activates Substrate Substrate Target Kinase->Substrate Phosphorylates Phospho-Substrate Phospho-Substrate Substrate->Phospho-Substrate Cellular Response Cellular Response Phospho-Substrate->Cellular Response Inhibitor 5-Fluoro-2-methyl-1H- pyrrolo[2,3-b]pyridine Inhibitor->Target Kinase Binds & Inhibits

Caption: A simplified kinase signaling cascade illustrating the point of inhibition.

cluster_1 CETSA Workflow A 1. Treat cells with Inhibitor B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Aggregated Proteins C->D E 5. Western Blot for Target Protein D->E F 6. Quantify & Plot Melt Curve E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

cluster_2 Comparison of Target Engagement Assays Direct Binding Direct Binding CETSA CETSA Direct Binding->CETSA NanoBRET NanoBRET Direct Binding->NanoBRET Kinobeads Kinobeads Direct Binding->Kinobeads Functional Readout Functional Readout Phospho-Western Phospho-Western Functional Readout->Phospho-Western

References

Comparative Analysis of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic placement of substituents on this heterocyclic system can significantly influence binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine core, drawing insights from studies on closely related analogues. While a comprehensive SAR study on the exact 5-fluoro-2-methyl scaffold is not extensively documented in publicly available literature, analysis of derivatives with either 5-fluoro or 2-methyl substitutions provides valuable insights for the rational design of novel inhibitors.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the biological activities of two distinct series of 1H-pyrrolo[2,3-b]pyridine derivatives. These examples highlight the impact of substitutions at various positions on the core scaffold, targeting different biological entities.

Table 1: SAR of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one Derivatives as Influenza A PB2 Inhibitors

Compound IDR Group (on Pyrazinone)KD (μM) (SPR)KD (μM) (ITC)EC50 (μM)CC50 (μM)
12b 4-fluorobenzyl0.110.191.025>100

Data sourced from a study on influenza PB2 inhibitors. Note: A lower KD and EC50 value indicates higher potency. A higher CC50 value indicates lower cytotoxicity.

Table 2: SAR of N-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors

Compound IDSubstituent at C4JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
31g ((cis)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino2.61201,100130

Data from a study on JAK1-selective inhibitors[1]. Note: A lower IC50 value indicates higher inhibitory potency. Selectivity is determined by the ratio of IC50 values for different kinases.

Structure-Activity Relationship (SAR) Insights

Analysis of the available data on related compounds provides the following SAR insights:

  • 5-Fluoro Substitution: The presence of a fluorine atom at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is a key feature in a series of potent influenza A virus PB2 inhibitors. In the most potent compound, 12b , the 5-fluoro group contributes to the overall binding affinity[2]. This is consistent with the known ability of fluorine to modulate electronic properties and form favorable interactions within protein binding pockets.

  • 2-Methyl Substitution: In a separate series of Janus kinase (JAK) inhibitors, a methyl group at the 2-position of the pyrrolo[2,3-b]pyridine core was found to be important for activity. The compound 31g , which incorporates a 2-methyl group, demonstrates potent and selective inhibition of JAK1[1]. This suggests that a small alkyl group at this position can be well-accommodated in the ATP-binding site of certain kinases and contribute to selectivity.

  • Substituents at Other Positions:

    • For the 5-fluoro derivatives targeting PB2, modifications on the pyrazinone ring, such as the introduction of a 4-fluorobenzyl group in 12b , were shown to be critical for achieving high potency[2].

    • In the 2-methyl JAK inhibitor series, the nature of the substituent at the C4 position is a major determinant of both potency and selectivity. The ((cis)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino group in 31g was found to be optimal for JAK1 selectivity[1].

Hypothetical SAR of this compound Derivatives:

Based on the individual contributions observed in related series, a hypothetical this compound scaffold could offer a promising starting point for the design of novel inhibitors. The 5-fluoro group may enhance binding affinity through favorable electrostatic or hydrogen bonding interactions, while the 2-methyl group could provide a handle for achieving selectivity against specific kinase targets. Further exploration of various substituents at other positions, guided by the target protein's structural information, would be crucial for optimizing the activity of this scaffold.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. The following are generalized protocols for the key experiments cited.

1. Surface Plasmon Resonance (SPR) Assay for PB2 Inhibition

This assay is used to determine the binding affinity (KD) between the compound and the target protein in real-time.

  • Immobilization: The purified PB2 protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis: A series of concentrations of the test compound, dissolved in a suitable running buffer (e.g., HBS-EP+), are injected over the sensor surface. The change in the refractive index, proportional to the mass bound to the surface, is monitored.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is derived.

2. Isothermal Titration Calorimetry (ITC) for PB2 Inhibition

ITC directly measures the heat change upon binding and can determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Sample Preparation: The purified PB2 protein is placed in the sample cell, and the test compound is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.

  • Titration: A series of small injections of the compound are made into the protein solution. The heat released or absorbed during each injection is measured by the microcalorimeter.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the compound to the protein. The resulting isotherm is fitted to a binding model to determine KD, n, and ΔH.

3. Antiviral Cell-Based Assay (e.g., Cytopathic Effect Inhibition Assay)

This assay determines the compound's efficacy in protecting cells from virus-induced death.

  • Cell Culture: Host cells (e.g., MDCK cells for influenza) are seeded in 96-well plates.

  • Infection and Treatment: Cells are infected with the virus and simultaneously treated with serial dilutions of the test compound.

  • Incubation: The plates are incubated for a period sufficient to allow for viral replication and induction of cytopathic effect (CPE) in untreated control wells.

  • Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT assay). The absorbance is read using a plate reader.

  • Data Analysis: The 50% effective concentration (EC50), the concentration at which the compound inhibits 50% of the viral CPE, is calculated. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells to assess the compound's toxicity.

4. Kinase Inhibition Assay (e.g., for JAK1)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reaction Mixture: The assay is typically performed in a multi-well plate containing the purified kinase (e.g., JAK1), a substrate peptide, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is initiated and allowed to proceed for a set period at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection of the phosphopeptide.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound required to inhibit 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound derivatives.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Lead_Scaffold Lead Scaffold (this compound) Chemical_Modification Chemical Modification (Vary Substituents) Lead_Scaffold->Chemical_Modification Compound_Library Compound Library Synthesis Chemical_Modification->Compound_Library Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition, SPR, ITC) Compound_Library->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Antiviral, Cytotoxicity) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Chemical_Modification Iterative Improvement

Caption: General workflow for structure-activity relationship (SAR) studies.

JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 Activates JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates & Binds Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Regulates Inhibitor 5-Fluoro-2-methyl-1H- pyrrolo[2,3-b]pyridine Derivative (Hypothetical) Inhibitor->JAK1 Inhibits

Caption: Simplified JAK/STAT signaling pathway targeted by JAK1 inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, drawing upon safety data for structurally similar compounds to ensure best practices.

Immediate Safety and Handling Protocols

Key Safety Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2][3]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. This includes chemically resistant gloves, safety goggles or a face shield, and a lab coat.[1][4] For situations with a risk of aerosol formation, respiratory protection may be necessary.[5]

  • Spill Management: In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[1][4] The collected material should then be placed in a sealed, designated container for hazardous waste.[1][4][6] It is critical to prevent the chemical from entering drains or waterways.[1][2][5]

Quantitative Data Summary: Hazard Profile of Analogous Compounds

To inform safe handling and disposal, the following table summarizes the hazards identified in the SDS of closely related fluorinated pyridine compounds.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[1][4]Avoid direct contact and inhalation by using appropriate PPE and working in a fume hood.[1][4]
Skin Irritation Can cause skin irritation.[1][4]Wear chemically resistant gloves and protective clothing.[1][4]
Eye Irritation Can cause serious eye irritation or damage.[1][4]Wear safety goggles or a face shield.[1][4]
Respiratory Irritation May cause respiratory irritation.[1][2][5]Use only in a well-ventilated area or under a chemical fume hood.[1][2][3]
Flammability May be a flammable liquid and vapor.[3][4]Keep away from heat, sparks, open flames, and other sources of ignition.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.[1][7] Under no circumstances should this chemical be disposed of in standard trash or down the drain.[4]

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous waste.[4]

    • Due to its halogenated organic nature, it should be segregated from other waste streams to prevent dangerous reactions. Do not mix with incompatible materials such as strong acids or bases.[4][6]

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap.[4][6] Polyethylene or glass containers are generally suitable, but compatibility should always be verified.

    • The container must be in good condition, free from cracks or residues.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[4]

    • Include the full chemical name: "this compound" (avoiding abbreviations or chemical formulas).[4]

    • List all constituents and their approximate percentages if it is a mixture.[4]

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[6]

    • Keep the container away from heat, sparks, and open flames.[3]

    • Ensure the storage area is inaccessible to unauthorized personnel.[1][3][7]

  • Final Disposal:

    • Engage a licensed professional waste disposal company for the final disposal of the chemical waste.[5]

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Is this a pure compound or a mixture? A->B C Segregate as Halogenated Organic Waste B->C Pure I List all constituents and percentages on the label B->I Mixture D Select Chemically Compatible Container (e.g., Glass, Polyethylene) C->D E Label Container: 'Hazardous Waste', Full Chemical Name, Date D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H Recommended Disposal: Incineration with Scrubber G->H I->C

References

Personal protective equipment for handling 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine (CAS Number: 145934-92-5). The following procedures are based on available data for structurally similar compounds, including 7-azaindole derivatives and fluorinated pyridines, to ensure a high level of safety in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be used when there is a risk of splashing.To protect against potential eye irritation or serious eye damage from dust particles or splashes.[1][2]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected before use. Protective clothing, such as a lab coat, and full boots.To prevent skin contact, which may cause irritation.[1][3] Contaminated gloves should be disposed of properly.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[3][4] If ventilation is inadequate, a full-face respirator with appropriate cartridges (e.g., type ABEK-P2) should be used.[5]To avoid inhalation of dust, vapors, or mists that may cause respiratory tract irritation.[2][5][6]

Operational and Disposal Plans

Strict adherence to operational and disposal protocols is critical for laboratory safety and environmental protection.

Handling and Storage:

  • Engineering Controls: Always handle this compound in a well-ventilated area, with local exhaust ventilation or in a chemical fume hood to minimize exposure.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[2][6]

  • Handling Practices: Avoid the formation of dust and aerosols.[2][3] Do not breathe dust, mist, or gas.[3][6] Avoid contact with skin and eyes.[1][3] Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke in the work area.[1][3]

  • Storage Conditions: Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[3][6] Keep away from heat, sparks, open flames, and direct sunlight.[6] Store away from strong oxidizing agents, strong acids, and strong bases.[7]

Accidental Release Measures:

  • Evacuation: For large spills, evacuate the area immediately.

  • Containment: Wear appropriate PPE and contain the spill using inert absorbent materials like sand or vermiculite.[4]

  • Cleanup: Carefully sweep or vacuum the spilled material into a sealed container for disposal.[3] Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

  • Reporting: Report all spills to the appropriate safety personnel.

Disposal Plan:

  • Waste Collection: Collect waste material in a clearly labeled, sealed, and compatible container.[8]

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[9] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not allow the product to enter drains or waterways.[6][10]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

Experimental Protocols: First Aid Measures

In the event of exposure, immediate action is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Continue rinsing and seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[3][7] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][3]

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_reaction Perform Experiment in Fume Hood handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Service cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe emergency_spill Spill Response emergency_exposure First Aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.